Ophiopogonin B
Descripción
This compound has been reported in Liriope muscari, Ophiopogon intermedius, and Ophiopogon japonicus with data available.
RN given refers to (1beta,3beta,25R)-isomer; structure given in first source
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGURJWJHWYCIQ-AKYREZHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38971-41-4 | |
| Record name | Ophiopogonin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPHIOPOGONIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ophiopogonin B: A Technical Guide to its Natural Sources and Abundance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ophiopogonin B, a steroidal saponin with significant pharmacological interest. The document details its primary plant sources, natural abundance, and the methodologies used for its extraction and quantification.
This compound is a naturally occurring steroidal saponin primarily isolated from the roots of plants belonging to the Asparagaceae family. It is recognized for a variety of biological activities, making it a subject of interest in pharmaceutical research and drug development.
Plant Sources of this compound
The principal botanical sources of this compound are species within the genera Ophiopogon and Liriope. The most well-documented sources include:
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Ophiopogon japonicus (Dwarf Lilyturf): This is the most widely recognized and studied source of this compound. The tuberous roots of this plant, known as "Maidong" in traditional Chinese medicine, are rich in various steroidal saponins, including this compound.
-
Liriope spicata (Creeping Liriope): This species is another significant source of this compound and is sometimes used as a substitute for Ophiopogon japonicus.[1] Studies have indicated that the levels of total steroidal saponins can be higher in Liriope spicata compared to Ophiopogon japonicus.[1]
Other species that have been reported to contain this compound include Liriope muscari and Ophiopogon intermedius.
Natural Abundance of this compound
The concentration of this compound in its natural sources can vary significantly based on factors such as the specific plant species, geographical origin, cultivation practices, and the age of the plant. Research indicates that Ophiopogon japonicus cultivated in the Zhejiang province of China ("Zhe-Maidong") generally exhibits higher concentrations of this compound and Ophiopogonin D compared to that grown in the Sichuan province ("Chuan-Maidong").[2]
The following table summarizes the quantitative data on the abundance of this compound and related saponins from various studies.
| Plant Source | Variety/Cultivar | Plant Part | Compound | Mean Content (μg/g of dry weight) | Reference |
| Ophiopogon japonicus | Zhe-Maidong (Green Leaf, 2-year) | Tuberous Root | This compound | 52.64 ± 5.45 | |
| Ophiopogon japonicus | Zhe-Maidong (Green Leaf, 3-year) | Tuberous Root | This compound | 36.79 ± 0.22 | |
| Ophiopogon japonicus | Zhe-Maidong (Yellow Leaf, 2-year) | Tuberous Root | This compound | 16.33 ± 0.84 | |
| Ophiopogon japonicus | Zhe-Maidong (Yellow Leaf, 3-year) | Tuberous Root | This compound | 17.56 ± 0.32 | |
| Ophiopogon japonicus | Leshan District | Tuberous Root | Ophiopogonin D | 191 (average) | [3] |
| Ophiopogon japonicus | Leshan District | Fibrous Root | Ophiopogonin D | 106 (average) | [3] |
Experimental Protocols
The extraction and quantification of this compound from plant materials involve several established methodologies. The selection of a specific protocol can influence the yield and purity of the isolated compound.
Extraction Methodologies
Several techniques have been effectively employed for the extraction of this compound from its plant sources.
1. Heat Reflux Extraction:
-
Solvent: Chloroform/methanol (1:1, v/v), methanol, or 70% ethanol.[4]
-
Procedure:
-
The dried and powdered root material is mixed with the chosen solvent (e.g., 20 g of powder in 200 mL of solvent).[4]
-
The mixture is heated under reflux for a specified duration, typically 2 hours.[4]
-
The extraction process is repeated multiple times (e.g., three times) to ensure maximum yield.[4]
-
The extracts are then combined and filtered to remove solid plant debris.[4]
-
The solvent is evaporated under reduced pressure to obtain the crude extract.
-
2. Pressurized Liquid Extraction (PLE):
-
Solvent: Ethanol.
-
Procedure:
-
The powdered plant material is packed into an extraction cell.
-
The cell is filled with the solvent and heated to a set temperature (e.g., 100 °C).
-
The pressure is increased to maintain the solvent in its liquid state.
-
A static extraction is performed for a defined period (e.g., 10 minutes).
-
The extract is collected, and the process can be repeated for multiple cycles.
-
3. Ultrasonic-Assisted Extraction (UAE):
-
Solvent: 70% ethanol.[3]
-
Procedure:
Quantification Methodologies
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the quantification of this compound.
1. HPLC with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD):
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Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of water (with or without a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[5]
-
Detection:
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard.
2. UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS):
-
Column: An ACQUITY HSS T3 column is a suitable choice.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is often used.[6]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.[6]
-
Analysis: This technique provides high resolution and mass accuracy, allowing for both the identification and quantification of this compound, even in complex matrices.[6]
Biosynthesis of this compound
This compound, as a spirostanol saponin, is biosynthesized through a complex series of enzymatic reactions. The general pathway for steroidal saponin biosynthesis in plants is understood to originate from the isoprenoid pathway.
The biosynthesis can be broadly divided into three stages:
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Formation of 2,3-Oxidosqualene: This initial phase occurs through the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids, both of which produce the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then converted to the 30-carbon compound, 2,3-oxidosqualene.[7]
-
Cyclization to Sterol Precursors: The linear 2,3-oxidosqualene undergoes cyclization to form cycloartenol, which is a key precursor for plant sterols. Through a series of subsequent enzymatic modifications, cycloartenol is converted to cholesterol.[7]
-
Formation of the Spirostanol Skeleton and Glycosylation: The cholesterol backbone is then subjected to a series of hydroxylation, oxidation, and glycosylation reactions to form the final spirostanol saponin structure. Key enzymes in this latter stage include various cytochrome P450 monooxygenases (hydroxylases) and UDP-glycosyltransferases (UGTs).[7][8]
Visualizations
Below are diagrams illustrating the experimental workflow for this compound analysis and a representative biosynthetic pathway for steroidal saponins.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: A representative biosynthetic pathway for steroidal saponins like this compound.
References
- 1. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Method to Identify Three Quality Grades of Herbal Medicine Ophiopogonis Radix by Microscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
What is the chemical structure of Ophiopogonin B
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of promising natural compounds is paramount. Ophiopogonin B, a steroidal saponin primarily isolated from the tubers of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, a representative experimental protocol for its isolation, and an illustration of its structural relationships.
Chemical Structure and Properties
This compound is a complex steroidal saponin.[1] Its structure is characterized by a spirostane-type aglycone, ruscogenin, linked to a disaccharide moiety. Specifically, it is identified as ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranoside.[2] This linkage to the C1 hydroxyl group of the aglycone is a noteworthy feature.[2]
The molecular formula of this compound is C₃₉H₆₂O₁₂[1][3][4][5][6], and its molecular weight is 722.91 g/mol .[3][5][6] The compound is typically a powder in its physical form.[3][4]
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₂O₁₂ | [1][3][4][5][6] |
| Molecular Weight | 722.91 g/mol | [3][5][6] |
| CAS Number | 38971-41-4 | [3][4] |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | [7][8] |
| Synonyms | Prosapogenin D3, OJV-III, (-)-Ophiopogonin B | [1][4][6][7] |
| Physical Description | Powder | [3][4] |
| Purity | 95%~99% | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][8] |
Experimental Protocols
The isolation and purification of this compound are critical for its study and potential therapeutic application. The following is a representative experimental protocol for its extraction from Ophiopogon japonicus.
Protocol: Isolation of this compound from Ophiopogon japonicus
-
Extraction: The dried and powdered tubers of Ophiopogon japonicus are extracted with methanol at room temperature. The extraction process is repeated multiple times to ensure a comprehensive recovery of the saponins.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The saponins, including this compound, will be enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography on silica gel or by using other techniques like preparative high-performance liquid chromatography (HPLC).
-
Characterization: The purified this compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Structural Relationships
The chemical structure of this compound is fundamentally based on its aglycone, ruscogenin. The following diagram illustrates this hierarchical relationship.
Signaling Pathways and Biological Activity
This compound has demonstrated significant potential as a therapeutic agent, particularly in oncology. It is a prospective inhibitor of the PI3K/Akt signaling pathway.[3] Research has shown that this compound can induce apoptosis, mitotic catastrophe, and autophagy in cancer cells.[3][4] The diagram below illustrates a simplified workflow of its proposed mechanism of action in cancer cells.
References
- 1. CAS 38971-41-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Studies on the Constituents of Ophiopogonis Tuber. II. On the Structure of this compound [jstage.jst.go.jp]
- 3. This compound | CAS:38971-41-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. CAS 38971-41-4 | this compound [phytopurify.com]
- 5. This compound | 38971-41-4 [chemicalbook.com]
- 6. Natural Product Description|this compound [sinophytochem.com]
- 7. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
Ophiopogonin B: A Multi-Targeted Approach to Cancer Therapy
An In-depth Technical Guide on the Core Mechanisms of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin B (OP-B), a steroidal saponin isolated from the traditional Chinese medicinal herb Radix Ophiopogon japonicus, has emerged as a promising multi-targeted agent in oncology research.[1] Extensive preclinical studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including non-small cell lung, colon, liver, and gastric cancers.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects. It details the compound's ability to induce multiple forms of programmed cell death, arrest the cell cycle, and inhibit metastasis and angiogenesis through the modulation of critical signaling pathways. This document synthesizes quantitative data, provides detailed experimental methodologies, and visualizes complex molecular interactions to serve as a vital resource for professionals in cancer research and drug development.
Core Mechanisms of Anti-Cancer Action
This compound exerts its anti-neoplastic effects through a multi-pronged approach, simultaneously targeting several core processes essential for tumor growth and survival.
Induction of Programmed Cell Death
OP-B is a potent inducer of various forms of programmed cell death, often in a cell-type-specific manner.
-
Apoptosis: In nasopharyngeal carcinoma (NPC) cells, OP-B induces apoptosis by increasing the accumulation of reactive oxygen species (ROS) and disrupting mitochondrial integrity.[5][6] This process involves modulating the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins and activating executioner caspases like caspase-3.[5][7] In some contexts, such as in A549 lung cancer cells, OP-B can induce a caspase- and mitochondrial-independent form of apoptosis.[1][8] Furthermore, OP-B can sensitize cancer cells to other apoptosis-inducing agents like TRAIL by downregulating the cellular FLICE-like inhibitory protein (c-FLIP).[9]
-
Autophagy: A hallmark of OP-B's action is the induction of autophagy, characterized by the formation of double-membraned autophagosomes.[10][11] This is prominently observed in non-small cell lung cancer (NSCLC) and colon cancer cells.[10][12] The role of autophagy in OP-B-mediated cell death is complex; in A549 cells, inhibition of autophagy was found to attenuate cell viability, suggesting a pro-death role.[1] The induction of autophagy is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[10][11]
-
Ferroptosis: In gastric cancer cells, OP-B has been shown to induce ferroptosis, an iron-dependent form of regulated cell death. The mechanism involves the suppression of the GPX4/xCT antioxidant system, leading to lipid peroxidation and cell death.[3] This effect was reversible by the ferroptosis inhibitor ferrostatin-1.[3]
-
Pyroptosis: In cisplatin-resistant A549/DDP lung cancer cells, OP-B was found to induce pyroptosis, a pro-inflammatory form of cell death.[13] This mechanism is dependent on the Caspase-1/GSDMD pathway and suggests a potential role for OP-B in overcoming chemotherapy resistance.[13]
Inhibition of Cell Proliferation and Cell Cycle Arrest
OP-B effectively suppresses the proliferation of various cancer cell lines.[14] This anti-proliferative effect is closely linked to its ability to induce cell cycle arrest. Depending on the cancer cell type, OP-B can cause arrest at different phases of the cell cycle. For instance, it induces G0/G1 phase arrest in colon cancer and some NSCLC cell lines[10][12], while in A549 lung adenocarcinoma cells, it leads to arrest in the S and G2/M phases, resulting in mitotic catastrophe.[1][8]
Suppression of Cancer Metastasis and Angiogenesis
A critical aspect of OP-B's anti-cancer profile is its ability to inhibit metastasis and angiogenesis, key processes in tumor progression and mortality.[15][16]
-
Inhibition of Migration and Invasion: OP-B significantly reduces the migratory and invasive capabilities of cancer cells, such as A549 lung cancer cells.[14][16] This is achieved by modulating the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory properties. OP-B treatment has been shown to increase the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and transcriptional repressors like Snail and ZEB1.[15][16]
-
Inhibition of Angiogenesis: OP-B inhibits the formation of new blood vessels, a process vital for tumor growth and metastasis.[16] In vivo Matrigel plug assays have confirmed that OP-B can inhibit angiogenesis.[16] The mechanism involves the downregulation of key receptors like VEGFR2 and Tie-2 in endothelial cells.[16]
Modulation of Key Signaling Pathways
The diverse anti-cancer effects of this compound are orchestrated through its interaction with a network of intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[17] OP-B is a potent inhibitor of this pathway.[10][11] By inhibiting the phosphorylation of key components like Akt and the downstream effector p70S6K, OP-B releases the inhibitory brake on autophagy, leading to its induction in NSCLC cells.[10][11] This mechanism is a cornerstone of its autophagy-inducing and anti-proliferative effects.[10][18]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce autophagy.
JNK/c-Jun Pathway
In colon cancer cells, OP-B activates the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway.[12] Activation of this stress-response pathway contributes to both apoptosis and autophagy, highlighting a different upstream mechanism for OP-B's action in gastrointestinal cancers compared to lung cancer.[12]
Caption: this compound activates the JNK/c-Jun pathway to induce cell death.
EphA2/Akt Pathway
The anti-metastatic and anti-angiogenic effects of OP-B in A549 lung cancer cells are mediated by the inhibition of the EphA2/Akt signaling pathway.[15][16] OP-B downregulates both the expression and phosphorylation of the EphA2 receptor tyrosine kinase, which in turn inhibits Akt activation, leading to a reduction in cell migration, invasion, and tube formation.[15][16]
Hippo-YAP Pathway
In nasopharyngeal carcinoma, OP-B induces ROS-dependent apoptosis by modulating the Hippo pathway.[5][19] OP-B treatment leads to increased phosphorylation of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway.[5] Phosphorylation of YAP promotes its cytoplasmic retention and degradation, preventing it from acting as a nuclear transcription co-activator for pro-survival genes.[5][20]
Caption: this compound induces apoptosis via the Hippo-YAP pathway in NPC.
Other Modulated Pathways
-
JAK2/STAT3 Pathway: OP-B can inhibit the phosphorylation of JAK2 and STAT3 in hepatocellular carcinoma cells, leading to decreased viability and invasion.[2][7] A related compound, Ophiopogonin D, also abrogates STAT3 signaling in NSCLC.[21][22]
-
Wnt/β-catenin Pathway: In NSCLC, OP-B inhibits migration and invasion by enhancing the interaction between Axin and β-catenin, promoting the degradation of β-catenin.[14]
-
AMPK Pathway: OP-B activates AMPK signaling in hepatocellular carcinoma, which contributes to its anti-tumor effects.[2][23]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | Not Specified | [14] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | Not Specified | [14] |
| NCI-H460 | Non-Small Cell Lung Cancer | 6.11 ± 1.83 | Not Specified | [14] |
| A549/DDP | Cisplatin-Resistant NSCLC | ~30 (relative sensitivity) | 24h | [13] |
| HT-29 | Colon Cancer | ~10-20 (effective range) | Not Specified | [12] |
| HCT-116 | Colon Cancer | ~10-20 (effective range) | Not Specified | [12] |
| AGS | Gastric Cancer | ~10 (effective conc.) | 24h | [3] |
| NCI-N87 | Gastric Cancer | ~20 (effective conc.) | 24h | [3] |
Table 2: Summary of this compound's Effects on Key Protein Markers
| Cancer Type | Key Protein Marker | Effect of OP-B | Pathway | Reference |
| NSCLC | p-Akt (Ser473) | ↓ | PI3K/Akt | [10][11] |
| NSCLC | LC3-II | ↑ | Autophagy | [10][11] |
| NSCLC | E-cadherin | ↑ | EMT | [15][16] |
| NSCLC | N-cadherin | ↓ | EMT | [15][16] |
| NSCLC | p-EphA2 (Ser897) | ↓ | EphA2/Akt | [15][16] |
| Colon Cancer | p-JNK | ↑ | JNK/c-Jun | [12] |
| Colon Cancer | Beclin-1 | ↑ | Autophagy | [12] |
| Nasopharyngeal Carcinoma | p-YAP | ↑ | Hippo-YAP | [5] |
| Nasopharyngeal Carcinoma | Bax/Bcl-2 Ratio | ↑ | Apoptosis | [5] |
| Gastric Cancer | GPX4 | ↓ | Ferroptosis | [3] |
| Gastric Cancer | xCT (SLC7A11) | ↓ | Ferroptosis | [3] |
| Hepatocellular Carcinoma | p-STAT3 | ↓ | JAK2/STAT3 | [2][7] |
| Hepatocellular Carcinoma | p-AMPK | ↑ | AMPK | [2][23] |
Key Experimental Protocols
The following are generalized methodologies for key experiments frequently used to elucidate the mechanism of action of this compound.
Cell Viability Assessment (CCK-8 Assay)
This assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a colored formazan product.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for specified time points (e.g., 24, 48, 72 hours).[3]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Western Blot Analysis of Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Caption: Standard workflow for Western Blot analysis.
-
Sample Preparation: Treat cells with OP-B for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody (e.g., against p-Akt, LC3, Caspase-3) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture & Treatment: Culture cells to ~70% confluency and treat with OP-B for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5][10]
Autophagy Assessment (TEM and LC3 Western Blot)
Autophagy is typically confirmed by visualizing autophagosomes via Transmission Electron Microscopy (TEM) and by detecting the conversion of LC3-I to LC3-II via Western blot.
-
Transmission Electron Microscopy (TEM):
-
Treat cells with OP-B (e.g., 10 µM for 48h).[10]
-
Fix cells with glutaraldehyde, post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.
-
Cut ultra-thin sections and stain with uranyl acetate and lead citrate.
-
Examine the sections with a transmission electron microscope, looking for characteristic double-membraned vacuoles (autophagosomes).[1][10]
-
-
LC3-II Western Blot:
Conclusion and Future Directions
This compound is a compelling natural product with significant anti-cancer potential, characterized by its ability to modulate a wide array of cellular processes and signaling pathways. Its multifaceted mechanism of action—encompassing the induction of apoptosis, autophagy, ferroptosis, and pyroptosis, alongside the inhibition of cell cycle progression, metastasis, and angiogenesis—makes it a promising candidate for further development.[1][3][13][16] The compound's capacity to target key oncogenic pathways such as PI3K/Akt, JNK, and STAT3 underscores its potential to overcome the resistance mechanisms that plague conventional chemotherapies.[2][10][12] Future research should focus on optimizing its therapeutic index, exploring synergistic combinations with existing anti-cancer drugs, and advancing its evaluation in more complex preclinical and clinical settings to fully harness its therapeutic potential.
References
- 1. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces gastric cancer cell death by blocking the GPX4/xCT-dependent ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-tarjome.com [e-tarjome.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 21. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. spandidos-publications.com [spandidos-publications.com]
Ophiopogonin B: A Comprehensive Review of its Pharmacological Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin B (OP-B), a steroidal saponin extracted from the root of Ophiopogon japonicus, is a bioactive compound that has garnered significant attention for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in the realm of oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer effects. It summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural product.
Pharmacological Properties and Quantitative Data
This compound exhibits a range of pharmacological effects, with its anti-tumor activity being the most extensively studied. It has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis and autophagy in various cancer cell lines.[3][4]
In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | CCK-8 | [4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | CCK-8 | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | 16.11 ± 1.83 | MTT/Alamar Blue | [4] |
| MHCC97-H | Hepatocellular Carcinoma | Not explicitly stated, but significant anti-proliferative effects observed at 5, 10, and 20 µM. | CCK-8 | [3] |
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
In Vivo Efficacy
Preclinical studies using animal models have demonstrated the anti-tumor potential of this compound in vivo. Key findings from xenograft models are presented in Table 2.
| Cancer Type | Cell Line Xenograft | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | MHCC97-H | Nude mice | Not explicitly stated in the provided abstract. | Not explicitly stated in the provided abstract. | Significant inhibition of tumor growth. | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, promoting proliferation and metastasis. This compound has been found to suppress this pathway by enhancing the interaction between Axin and β-catenin, leading to β-catenin degradation.[4]
Caption: this compound suppresses the Wnt/β-catenin signaling pathway.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the pharmacological properties of this compound, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (CCK-8)
This protocol is based on the methodology used to determine the IC50 values of this compound in non-small cell lung cancer cell lines.[4]
Materials:
-
A549, NCI-H1299, or NCI-H460 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 4 × 10³ cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0 to 100 µM. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression levels in cells treated with this compound, as performed in studies investigating its effect on signaling pathways.[4]
Materials:
-
Cancer cells (e.g., A549, NCI-H1299, NCI-H460)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, β-catenin, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS loading buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Transwell Invasion Assay
This protocol describes the method used to assess the effect of this compound on the invasive capacity of cancer cells.[3][4]
Materials:
-
Cancer cells (e.g., A549, NCI-H1299, MHCC97-H)
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for gelling.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Seed the cells (e.g., 5 × 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Add different concentrations of this compound to the upper chamber.
-
Incubate the plates for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of invaded cells in several random fields under a microscope.
Conclusion
This compound is a promising natural compound with significant pharmacological properties, particularly in the context of cancer therapy. Its ability to modulate key signaling pathways such as PI3K/Akt and Wnt/β-catenin underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this compound and accelerating its potential translation into clinical practice. Further research is warranted to fully elucidate its mechanisms of action, evaluate its safety and efficacy in more complex preclinical models, and ultimately, in human clinical trials.
References
- 1. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin B discovery and historical background
For Researchers, Scientists, and Drug Development Professionals
Introduction: Discovery and Historical Context
Ophiopogonin B is a naturally occurring steroidal saponin first isolated from the tuberous roots of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Liliaceae family.[1][2] This plant, commonly known as "Maidong" in Traditional Chinese Medicine (TCM), has a long and well-documented history of use in East Asia for treating a variety of ailments, including respiratory diseases, cardiac disorders, and as a general tonic.[1][2] The traditional use of Ophiopogon japonicus spurred scientific interest in its chemical constituents, leading to the identification of a series of bioactive saponins, including this compound, Ophiopogonin D, and others.[3] this compound, as a significant component, has garnered considerable attention for its diverse pharmacological activities, particularly its potential as an anticancer agent.[2]
Chemical Properties
This compound is characterized by a spirostanol steroidal aglycone linked to a sugar moiety. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C39H62O12 |
| Molecular Weight | 722.91 g/mol |
| CAS Number | 38971-41-4 |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Pharmacological Activities and Mechanism of Action
This compound exhibits a range of pharmacological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cells and to induce apoptosis and autophagy.[2] The primary mechanisms of action elucidated to date involve the modulation of key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | ~10-20 |
| HCT-116 | Colon Cancer | ~10-20 |
| SGC-7901 | Gastric Cancer | Not specified |
| A549 | Non-small cell lung cancer | Not specified |
| NCI-H157 | Non-small cell lung cancer | Not specified |
| NCI-H460 | Non-small cell lung cancer | Not specified |
| MCF-7 | Breast Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
Note: Specific IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
The anticancer effects of this compound are mediated through its influence on several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to the induction of autophagy in cancer cells.
-
JNK/c-Jun Pathway: Activation of the JNK/c-Jun signaling pathway by this compound is associated with the induction of both apoptosis and autophagy in colon cancer cells.
-
Wnt/β-catenin Pathway: this compound can suppress the migration and invasion of cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT).
Anti-inflammatory and Antioxidant Activities
While less studied than its anticancer effects, this compound is also reported to possess anti-inflammatory and antioxidant properties, contributing to the traditional uses of Ophiopogon japonicus.
Toxicology and Pharmacokinetics
Toxicology
Pharmacokinetics
Detailed pharmacokinetic studies focusing specifically on this compound (absorption, distribution, metabolism, and excretion - ADME) are limited. Much of the available research on the pharmacokinetics of saponins from Ophiopogon japonicus has centered on Ophiopogonin D. For instance, a study on Ophiopogonin D in rats after intravenous administration revealed a two-compartment model with a terminal half-life of approximately 17.29 minutes.[3][4] Given the structural similarities between this compound and Ophiopogonin D, their pharmacokinetic profiles may share some characteristics, but dedicated studies on this compound are necessary to determine its specific ADME properties. The lack of comprehensive pharmacokinetic data for this compound represents a significant knowledge gap and an important area for future investigation.
Experimental Protocols
Extraction and Isolation of this compound
The following is a representative protocol for the extraction and isolation of this compound from the tuberous roots of Ophiopogon japonicus, synthesized from various reported methodologies.
5.1.1. Ultrasonic-Assisted Extraction
-
Sample Preparation: Air-dried tuberous roots of Ophiopogon japonicus are pulverized into a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: A solution of 70-80% ethanol in deionized water is prepared.
-
Ultrasonic Extraction:
-
The powdered plant material is mixed with the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).
-
The mixture is subjected to ultrasonic-assisted extraction using a probe or bath sonicator.
-
Typical extraction parameters are: ultrasonic power of 200-400 W, temperature of 50-60 °C, and an extraction time of 30-60 minutes.[5]
-
The extraction process is repeated 2-3 times to ensure maximum yield.
-
-
Filtration and Concentration: The combined extracts are filtered through cheesecloth and then with filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 60 °C to obtain a crude extract.
5.1.2. Purification by Macroporous Resin Column Chromatography
-
Resin Preparation: A macroporous adsorption resin (e.g., D101 or AB-8) is pre-treated by soaking sequentially in ethanol and then deionized water.
-
Column Loading: The crude extract is dissolved in a small amount of deionized water and loaded onto the prepared resin column.
-
Elution:
-
The column is first washed with deionized water to remove sugars and other polar impurities.
-
The saponin-rich fraction is then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Fractions rich in the target compound are pooled and concentrated.
5.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: The enriched saponin fraction is dissolved in methanol and filtered through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm) is typically used.
-
Mobile Phase: A gradient elution system of acetonitrile (A) and water (B) is commonly employed. A typical gradient might be: 0-10 min, 20-30% A; 10-40 min, 30-50% A; 40-50 min, 50-70% A.
-
Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-15 mL/min.
-
Detection: Detection is performed using a UV detector at a wavelength of 203 nm or an evaporative light scattering detector (ELSD).
-
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated to yield the purified compound. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
Analytical Quantification of this compound by HPLC-MS/MS
The following protocol outlines a general procedure for the quantitative analysis of this compound in biological or extract samples.
-
Sample Preparation:
-
Plasma/Tissue: Protein precipitation is performed by adding a threefold excess of acetonitrile or methanol containing an internal standard (e.g., digoxin). The mixture is vortexed and centrifuged, and the supernatant is collected and dried. The residue is reconstituted in the initial mobile phase.
-
Plant Extract: The extract is dissolved in methanol, filtered, and diluted to an appropriate concentration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is used for high-resolution separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to autophagy induction.
Caption: this compound activates the JNK/c-Jun pathway, promoting apoptosis and autophagy.
Caption: this compound inhibits the Wnt/β-catenin pathway, suppressing EMT and metastasis.
Experimental Workflow
Caption: Workflow for the extraction, purification, and analysis of this compound.
Conclusion and Future Directions
This compound, a steroidal saponin from the well-known medicinal plant Ophiopogon japonicus, has emerged as a promising natural product with significant pharmacological potential, particularly in the field of oncology. Its ability to modulate multiple key signaling pathways, leading to the inhibition of cancer cell growth and metastasis, underscores its therapeutic promise. This guide has provided a comprehensive overview of the discovery, chemical properties, pharmacological activities, and analytical methodologies related to this compound.
However, several knowledge gaps remain that warrant further investigation. The lack of specific toxicological data (LD50) and a detailed pharmacokinetic profile for this compound are critical areas that need to be addressed to advance its preclinical and potential clinical development. Future research should focus on:
-
Comprehensive Toxicological Studies: To determine the LD50 and assess the acute and chronic toxicity of purified this compound.
-
Detailed Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
In Vivo Efficacy Studies: To further validate the anticancer effects of this compound in various animal models of cancer.
-
Exploration of Other Pharmacological Activities: To investigate its potential in treating other conditions, such as inflammatory diseases.
Addressing these research questions will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential application in modern medicine.
References
- 1. cancer cells ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. optimization-of-ultrasonic-assisted-extraction-and-bioactivity-of-ophiopogon-japonicus-polysaccharides-by-response-surface-methodology - Ask this paper | Bohrium [bohrium.com]
Ophiopogonin B: An In-Depth Technical Guide to In Vitro Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin B (OP-B), a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-tumor effects demonstrated in a multitude of in vitro studies. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and visualizes complex pathways and workflows. The information is intended to serve as a foundational resource for researchers exploring OP-B as a potential therapeutic agent.
Introduction to this compound
This compound is a major bioactive constituent of Radix Ophiopogon Japonicus, a herb used in traditional Chinese medicine for treating pulmonary and cardiovascular diseases.[1][2][3] Modern pharmacological research has revealed its broad-spectrum anti-tumor properties against various cancers, including non-small cell lung cancer, hepatocellular carcinoma, nasopharyngeal carcinoma, and colon cancer.[4][5][6][7] The therapeutic potential of OP-B stems from its ability to modulate a complex network of intracellular signaling pathways, leading to the induction of apoptosis, autophagy, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[8][9][10] This document synthesizes the current in vitro research to provide a detailed understanding of its mechanisms of action.
Core Signaling Pathway Modulation
This compound exerts its cellular effects by targeting multiple, often interconnected, signaling cascades. The following sections detail its impact on the most significantly affected pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been repeatedly shown to be a potent inhibitor of this pathway.[1][11]
In non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cells, OP-B treatment leads to a significant reduction in the phosphorylation of key pathway components, including Akt (at Ser473 and Thr308) and the downstream effector p70S6K.[2][5] This inhibition disrupts the pro-survival signaling, contributing to cell growth arrest and the induction of autophagy.[1][2] Studies suggest that OP-B's effect on this pathway in HCC may be mediated by its downregulation of Protein Tyrosine Phosphatase 1B (PTP1B).[5][12]
Hippo Pathway
The Hippo signaling pathway plays a crucial role in controlling organ size and suppressing tumor growth by regulating cell proliferation and apoptosis. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). In nasopharyngeal carcinoma (NPC) cells, this compound was found to activate the Hippo pathway.[4]
Treatment with OP-B increased the expression of the core Hippo kinases, mammalian STE20-like kinase 1 (MST1) and large tumor suppressor 1 (LATS1).[4][13] This activation leads to the phosphorylation of YAP, which promotes its cytoplasmic retention and degradation, thereby preventing its nuclear translocation and subsequent activation of pro-proliferative genes.[4][14] This action, coupled with an increase in nuclear forkhead box transcription factor O1 (FOXO1), contributes to OP-B-induced, ROS-dependent apoptosis.[4]
Apoptosis and Autophagy Induction
This compound is a potent inducer of multiple forms of programmed cell death.
Apoptosis: In NPC and gastric cancer cells, OP-B induces mitochondria-mediated apoptosis.[4] This is characterized by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent activation of executioner caspase-3, leading to PARP cleavage.[4] Interestingly, in A549 lung cancer cells, OP-B-induced apoptosis appears to be caspase and mitochondrial-independent.[8] In androgen-independent prostate cancer cells, the related compound Ophiopogonin D' induces apoptosis via a RIPK1-dependent pathway.[15]
Autophagy: In NSCLC cells, OP-B treatment leads to the accumulation of autophagic vacuoles with double-layered membranes and increases the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1][7][8] This autophagic response is often linked to the inhibition of the PI3K/Akt pathway and can contribute to cell death.[1][8]
Pyroptosis: In cisplatin-resistant A549/DDP lung cancer cells, OP-B was shown to induce pyroptosis, a form of inflammatory cell death dependent on Caspase-1 and Gasdermin D (GSDMD), suggesting a mechanism to overcome chemoresistance.[16]
Ferroptosis: In gastric cancer cells, OP-B can induce ferroptosis, an iron-dependent form of cell death, by reducing the expression of glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter xCT (SLC7A11).[17]
Other Modulated Pathways
-
MAPK Pathway: Ophiopogonin D, a related saponin, has been shown to inhibit the p38 MAPK pathway, but not ERK1/2, to suppress cancer cell invasion.[18] Other studies on extracts containing Ophiopogonins show inhibition of ERK1/2 and JNK phosphorylation in macrophages.[19]
-
AMPK Pathway: In HCC cells, OP-B activates the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor with tumor-suppressive functions, which works in concert with PI3K/Akt inhibition.[5][12]
-
NF-κB Pathway: Ophiopogonin D can inhibit the sustained activation of the NF-κB signaling pathway, a key driver of inflammation, by preventing the nuclear translocation of the p65 subunit.[20][21][22]
-
Wnt/β-catenin Pathway: OP-B can inhibit NSCLC cell migration and invasion by enhancing the interaction between Axin and β-catenin, promoting the degradation of β-catenin and suppressing the epithelial-mesenchymal transition (EMT) process.[9]
Quantitative Data Summary
The in vitro effects of this compound are dose- and time-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | 14.22 ± 1.94 | 24h | [6][9] |
| NCI-H1299 | Non-Small Cell Lung | 12.14 ± 2.01 | 24h | [6][9] |
| NCI-H460 | Non-Small Cell Lung | 16.11 ± 1.83 | 24h | [6][9] |
| A549/DDP | Cisplatin-Resistant NSCLC | ~20 (estimated) | 24h | [16] |
| A549 | NSCLC (Parental) | ~40 (estimated) | 24h | [16] |
| SKOV3 | Ovarian Cancer | Not specified | - | [23] |
| A2780 | Ovarian Cancer | Not specified | - |[23] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Cell Line | Target Protein | Effect | Concentration (µM) | Citation |
|---|---|---|---|---|
| C666-1, HK1 | Bax/Bcl-2 Ratio | Increased | 5, 10, 20 | [4] |
| C666-1, HK1 | Cleaved Caspase-3 | Increased | 5, 10, 20 | [4] |
| C666-1, HK1 | p-YAP | Increased | 5, 10, 20 | [4] |
| C666-1, HK1 | YAP | Suppressed | 5, 10, 20 | [4] |
| NCI-H157 | p-Akt (Ser473, Thr308) | Inhibited | Not specified | [2] |
| NCI-H460 | p-Akt, p-p70S6K | Inhibited | Not specified | [1][2] |
| MHCC97-H | p-PI3K, p-Akt | Inhibited | Not specified | [5] |
| MHCC97-H | p-AMPK | Enhanced | Not specified | [5] |
| HT-29, HCT-116 | Beclin 1, LC3-II | Increased | Not specified | [7] |
| HT-29, HCT-116 | p62 | Decreased | Not specified | [7] |
| AGS, NCI-N87 | GPX4, xCT | Reduced | 10, 20 | [17] |
| SKOV3 | p-STAT3 | Down-regulated | Not specified |[23] |
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to investigate the effects of this compound.
General Experimental Workflow
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., A549, C666-1) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound (dissolved in DMSO and then diluted in culture medium to a final DMSO concentration <0.1%) to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).[4] Replace the medium in each well with 100 µL of the OP-B-containing medium.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for 1-4 hours at 37°C. If using MTT, subsequently solubilize the formazan crystals with 150 µL of DMSO.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated Akt or cleaved Caspase-3.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-YAP, anti-LC3) overnight at 4°C.[4][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Collection: Culture and treat cells with this compound as described previously. Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
This compound is a multi-target compound that disrupts key oncogenic signaling pathways, leading to various forms of cancer cell death and the inhibition of malignant progression in vitro. Its ability to simultaneously modulate the PI3K/Akt, Hippo, and cell death pathways highlights its potential as a promising candidate for cancer therapy. Furthermore, its capacity to induce pyroptosis in drug-resistant cells opens a new avenue for overcoming chemotherapy failure.
Future in vitro research should focus on:
-
Target Deconvolution: Identifying the direct molecular binding targets of OP-B to better understand its upstream mechanism of action.
-
Combination Therapies: Investigating synergistic effects when combined with conventional chemotherapeutics or other targeted agents.
-
Resistance Mechanisms: Exploring potential mechanisms by which cancer cells might develop resistance to OP-B.
-
Pathway Crosstalk: Further elucidating the complex interplay between the various signaling cascades modulated by OP-B.
This guide provides a solid framework for scientists and researchers to build upon, accelerating the translation of this compound from a promising natural compound to a potential clinical therapeutic.
References
- 1. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ophiopogonin B induces reactive oxygen speciesdependent apoptosis...: Ingenta Connect [ingentaconnect.com]
- 14. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 16. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 23. e-tarjome.com [e-tarjome.com]
Unveiling the Molecular Intricacies of Ophiopogonin B: A Technical Guide for Researchers
Abstract
Ophiopogonin B (OP-B), a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to facilitate further investigation. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways modulated by this promising natural compound.
Introduction
This compound, a natural product derived from a plant long used in traditional medicine, is emerging as a multi-target agent with therapeutic potential in oncology and inflammatory diseases. Its mechanism of action is multifaceted, involving the modulation of several critical signaling cascades that govern cell proliferation, survival, apoptosis, autophagy, and metastasis. This guide synthesizes current research to elucidate the direct and indirect molecular interactions of this compound, providing a foundational understanding for future drug discovery and development efforts.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values serve as a key metric for its potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| A549 | Non-Small Cell Lung Carcinoma | 14.22 ± 1.94 | [1] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 12.14 ± 2.01 | [1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 16.11 ± 1.83 | [1] |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Carcinoma | More sensitive than A549 | [2] |
| HT-29 | Colon Cancer | ~10-20 | [3] |
| HCT-116 | Colon Cancer | ~5-10 | [3] |
| MHCC97-H | Hepatocellular Carcinoma | Concentration-dependent inhibition | [4] |
| SKOV3 | Ovarian Cancer | Concentration-dependent inhibition | [5] |
| A2780 | Ovarian Cancer | Concentration-dependent inhibition | [5] |
Key Molecular Targets and Signaling Pathways
This compound exerts its biological effects by modulating a network of interconnected signaling pathways. The following sections detail its impact on these critical cellular regulation systems.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to downstream anti-tumor effects. A key target in this pathway is the Protein Tyrosine Phosphatase 1B (PTP1B), which can be downregulated by OP-B, leading to the inactivation of PI3K/Akt signaling.[4][6][7]
MAPK/JNK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the JNK and ERK pathways, are crucial in translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. This compound can activate the JNK/c-Jun signaling pathway, which is associated with the induction of apoptosis and autophagy in cancer cells.[3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. While some studies on related compounds like Ophiopogonin A and D show inhibition of the NF-κB pathway in inflammatory contexts, the direct and detailed impact of this compound on this pathway in cancer requires further elucidation.[8][9][10]
Hippo Signaling Pathway
The Hippo pathway is an important tumor-suppressing pathway that controls organ size by regulating cell proliferation and apoptosis. This compound has been demonstrated to activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of Yes-associated protein (YAP), a key transcriptional co-activator of pro-proliferative and anti-apoptotic genes. This results in the suppression of NPC cell proliferation and induction of apoptosis.[2][11]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by promoting the interaction between Axin and β-catenin, leading to the degradation of β-catenin. This prevents its nuclear translocation and the subsequent transcription of target genes like c-Myc and Cyclin D1, thereby inhibiting cancer cell migration and invasion.[1]
EphA2/Akt Signaling Pathway
The EphA2 receptor tyrosine kinase is frequently overexpressed in cancer and contributes to metastasis and angiogenesis. This compound has been found to inhibit the EphA2/Akt signaling pathway, thereby suppressing the metastasis and angiogenesis of lung adenocarcinoma cells.[7]
Cellular Processes Modulated by this compound
Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells. It can trigger the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[1][12] Furthermore, it sensitizes TRAIL-resistant cancer cells to apoptosis by downregulating the anti-apoptotic protein c-FLIP.[6][13]
Autophagy
This compound can induce autophagy in cancer cells, a cellular process of self-digestion that can have both pro-survival and pro-death roles. In some contexts, OP-B-induced autophagy contributes to its anti-cancer effects.[3][14] It has been shown to activate autophagy flux and increase the conversion of LC3-I to LC3-II.[13]
Reversal of Drug Resistance
A significant finding is the ability of this compound to alleviate cisplatin resistance in lung cancer cells. It achieves this by inducing caspase-1/GSDMD-dependent pyroptosis, a form of inflammatory programmed cell death, more significantly in cisplatin-resistant cells.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.
Cell Viability Assay (CCK-8/MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation and to determine its IC₅₀ value.
-
Cell Seeding: Seed cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 40 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of proteins in key signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, β-catenin, YAP) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Transwell Invasion Assay
This assay assesses the effect of this compound on cancer cell invasion.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed this compound-treated or control cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of invading cells under a microscope.[1]
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action against cancer. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, Hippo, and Wnt/β-catenin, and to induce multiple forms of cell death including apoptosis and pyroptosis, underscores its potential as a lead compound for novel anti-cancer therapies. Furthermore, its capacity to overcome drug resistance highlights a particularly valuable therapeutic avenue. The detailed molecular targets and experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research and development of this compound and its analogues for clinical applications.
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-tarjome.com [e-tarjome.com]
- 6. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ophiopogonin A alleviates acute lung inflammation via NF-κB/...: Ingenta Connect [ingentaconnect.com]
- 9. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [논문]this compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein [scienceon.kisti.re.kr]
- 13. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hippo Pathway: Upstream Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Ophiopogonin B and the Induction of Apoptosis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanisms by which Ophiopogonin B, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, induces apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
This compound (Op-B) has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines.[1] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the modulation of multiple intracellular signaling pathways. This guide summarizes the key apoptotic pathways affected by this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.
Quantitative Data on the Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from multiple studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 6.11 ± 1.83 | [2] |
| NCI-H157 | Non-Small Cell Lung Cancer | 2.86 | [3] |
| MHCC97-H | Hepatocellular Carcinoma | Not explicitly stated, but significant viability reduction at 5, 10, and 20 µM | [4] |
| C666-1 | Nasopharyngeal Carcinoma | Not explicitly stated, but significant viability reduction at 5 µM | [5] |
| HK1 | Nasopharyngeal Carcinoma | Not explicitly stated, but significant viability reduction at 5 µM | [5] |
Table 2: Induction of Apoptosis by this compound in MHCC97-H Cells
| This compound Concentration (µM) | Fold Increase in Apoptosis (vs. Control) |
| 5 | 1.38 |
| 10 | 3.00 |
| 20 | 11.64 |
Data from a study on human hepatocellular carcinoma MHCC97-H cells.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation | Reference |
| C666-1, HK1 | This compound | Bax | Increased | |
| C666-1, HK1 | This compound | Bcl-2 | Decreased | [5] |
| C666-1, HK1 | This compound | Cleaved Caspase-3 | Increased | [5] |
| C666-1, HK1 | This compound | Cleaved PARP | Increased | [5] |
| A549 | This compound (10 µM) + TRAIL | Activated Caspase-3 | Increased | [6] |
| A549 | This compound (10 µM) + TRAIL | Activated Caspase-8 | Increased | [6] |
| MHCC97-H | This compound | p-JAK2 | Decreased | |
| MHCC97-H | This compound | p-STAT3 | Decreased | [4] |
| MHCC97-H | This compound (20 µM) | p-PI3K/PI3K | Decreased | [4] |
| MHCC97-H | This compound (20 µM) | p-Akt/Akt | Decreased | [4] |
| C666-1, HK1 | This compound | p-YAP | Increased | [5] |
| C666-1, HK1 | This compound | MST1 | Increased | [5] |
| C666-1, HK1 | This compound | LATS1 | Increased | [5] |
Core Signaling Pathways Modulated by this compound
This compound induces apoptosis by targeting several critical signaling pathways that regulate cell survival and death.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival.[7] this compound has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-survival signals and promoting apoptosis.[4]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
The JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival.[8] this compound treatment leads to a reduction in the phosphorylation of both JAK2 and STAT3, thereby inhibiting their activity and contributing to apoptotic cell death.[4]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
The Hippo Signaling Pathway
The Hippo pathway is a tumor-suppressive pathway that controls organ size by regulating cell proliferation and apoptosis.[9] this compound has been shown to activate the Hippo pathway by increasing the expression of MST1 and LATS1, leading to the phosphorylation and subsequent inhibition of the transcriptional co-activator YAP.[5] This inhibition promotes apoptosis.
Caption: this compound activates the Hippo signaling pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This compound induces apoptosis primarily through the intrinsic pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[5]
Caption: this compound induces the intrinsic apoptosis pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis is used to quantify the protein expression levels, often normalized to a loading control like β-actin or GAPDH.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound is a potent inducer of apoptosis in a variety of cancer cell types. Its multi-targeted approach, involving the inhibition of pro-survival pathways like PI3K/Akt and JAK2/STAT3, and the activation of the tumor-suppressive Hippo pathway, makes it a compelling candidate for further investigation in cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the anti-cancer properties of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin B: A Technical Guide to its Role in Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ophiopogonin B (OP-B), a bioactive saponin isolated from Radix Ophiopogon japonicus, and its significant role in the regulation of autophagy. This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Introduction: this compound and Autophagy
This compound is a natural compound that has garnered attention for its potential antitumor activities, particularly in non-small cell lung cancer (NSCLC), cervical cancer, and hepatocellular carcinoma.[1][2][3][4] A primary mechanism underlying its therapeutic potential is the induction of autophagy, a cellular self-degradative process essential for maintaining homeostasis.[1][5] Autophagy involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling.[1] Dysregulation of autophagy is implicated in numerous diseases, including cancer, making its modulation a key therapeutic strategy. This guide elucidates the molecular mechanisms through which this compound regulates this critical cellular process.
Core Mechanism of Action: Modulation of Key Signaling Pathways
Current research indicates that this compound primarily induces autophagy by modulating two central signaling pathways that govern cellular metabolism and growth: the PI3K/Akt/mTOR pathway and the AMPK signaling pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical negative regulator of autophagy.[1][5] Under normal conditions, this pathway is active and suppresses autophagy initiation. This compound has been shown to inhibit this pathway at several key nodes:
-
Akt Inhibition: OP-B significantly inhibits the phosphorylation of Akt at key residues (Ser473 and Thr308) in a dose- and time-dependent manner in cancer cell lines such as NCI-H157 and H460.[1][6]
-
Downstream mTORC1 Suppression: By inhibiting Akt, OP-B prevents the activation of mTORC1, a central kinase that phosphorylates and inactivates components of the autophagy initiation complex. This is evidenced by the decreased phosphorylation of p70S6K, a downstream target of mTORC1, in response to OP-B treatment.[1][4]
-
PTEN Upregulation: Some studies suggest that OP-B may also upregulate the expression of PTEN (Phosphatase and tensin homolog), a tumor suppressor that acts as a negative regulator of the PI3K/Akt pathway.[4]
By suppressing the PI3K/Akt/mTOR axis, this compound effectively removes the inhibitory brake on autophagy, leading to the formation of autophagosomes and the induction of autophagic flux.
Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.
Activation of the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that, when activated, promotes catabolic processes like autophagy to restore energy balance.[3] AMPK and mTOR have a reciprocal relationship; AMPK activation can inhibit mTORC1 signaling.[7][8] Studies in hepatocellular carcinoma cells have shown that this compound can activate AMPK.[3][9] This activation contributes to the induction of autophagy, potentially through two mechanisms:
-
Direct mTORC1 Inhibition: AMPK can directly phosphorylate components of the mTORC1 complex, leading to its inhibition.[10]
-
TSC2 Activation: AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits mTORC1.[10]
Caption: this compound promotes autophagy through the activation of the AMPK pathway.
Crosstalk with Apoptosis
The interplay between autophagy and apoptosis induced by this compound is context-dependent. In some cancer cell lines, OP-B primarily induces autophagic cell death without significant signs of apoptosis.[1][6] However, in other contexts, OP-B-induced autophagy appears to sensitize cancer cells to apoptosis, particularly when used in combination with agents like TRAIL (TNF-related apoptosis-inducing ligand).[11] This suggests that the induced autophagy can degrade anti-apoptotic proteins, thereby lowering the threshold for apoptosis. Conversely, in certain conditions, OP-B has been reported to induce both mitotic catastrophe and apoptosis alongside autophagy.[2]
Caption: Relationship between this compound-induced autophagy and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on autophagy markers and cell viability across different studies.
Table 1: Effect of this compound on Autophagy Markers
| Cell Line | Concentration (µM) | Treatment Time | Marker | Observation | Reference |
| NCI-H157 | 10 | 1, 3, 6, 12, 24h | LC3-II/LC3-I | Time-dependent increase | [1] |
| NCI-H460 | 2.5, 5, 10 | 24h | LC3-II/LC3-I | Dose-dependent increase | [1] |
| A549 | 2.5, 5, 10 | 12h | LC3-II/LC3-I | Slight dose-dependent increase | [11] |
| A549 | 2.5, 5, 10 | 12h | p62 | Dose-dependent decrease | [11] |
| HeLa | Not specified | Not specified | Beclin-1 | Upregulation | [4] |
| HT-29 | Not specified | Not specified | Beclin-1, LC3-II | Upregulation | [12] |
| HCT-116 | Not specified | Not specified | Beclin-1, LC3-II | Upregulation | [12] |
Table 2: Effect of this compound on Signaling Pathway Components
| Cell Line | Concentration (µM) | Treatment Time | Protein | Effect | Reference |
| NCI-H157 | ≥ 10 | ≥ 1h | p-Akt (Ser473) | Significant inhibition | [1][5] |
| NCI-H460 | ≥ 10 | ≥ 1h | p-Akt (Ser473) | Significant inhibition | [1][5] |
| NCI-H460 | ≥ 10 | ≥ 1h | p-p70S6K (Thr389) | Inhibition | [1][5] |
| HeLa | Not specified | Not specified | p-Akt, p-mTOR, p-p70S6K | Inhibition | [4] |
| HeLa | Not specified | Not specified | PTEN | Upregulation | [4] |
| MHCC97-H | Various | Not specified | p-PI3K/p-AKT | Inhibition | [3] |
| MHCC97-H | Various | Not specified | p-AMPK | Activation | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess this compound-induced autophagy.
Western Blot Analysis for Autophagy Markers
This protocol is used to quantify the levels of key autophagy-related proteins such as LC3, p62, and components of signaling pathways.
Caption: Workflow for Western Blot analysis of autophagy-related proteins.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., A549, NCI-H460) to achieve 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for specified durations (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel (use a higher percentage gel, e.g., 15%, for better separation of LC3-I and LC3-II).
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include those against LC3, p62/SQSTM1, Beclin-1, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the protein of interest to the loading control. The ratio of LC3-II to LC3-I (or LC3-II to actin) is a key indicator of autophagosome formation.[13]
Transmission Electron Microscopy (TEM)
TEM provides direct ultrastructural evidence of autophagosome and autolysosome formation.[1][11]
Detailed Steps:
-
Cell Preparation: Treat cells with this compound (e.g., 10 µM for 48 hours) or vehicle.
-
Fixation: Harvest cells and fix them immediately with a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fixation: Wash the cells with phosphate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). Infiltrate and embed the samples in an epoxy resin.
-
Sectioning: Polymerize the resin blocks. Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections under a transmission electron microscope. Look for characteristic double-membraned autophagosomes containing cytoplasmic material.[1][5]
Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the visualization and quantification of autophagosome formation in living or fixed cells.
Detailed Steps:
-
Transfection: Transfect cells with a plasmid encoding GFP-LC3 (or another fluorescently tagged LC3) using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Treatment: Treat the transfected cells with this compound or vehicle control.
-
Fixation and Staining (for fixed cells): Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope. In untreated cells, GFP-LC3 shows a diffuse cytoplasmic distribution. Upon autophagy induction, GFP-LC3 is recruited to autophagosome membranes, appearing as distinct green puncta (dots).[4]
-
Quantification: Quantify the number of GFP-LC3 puncta per cell or the percentage of cells with a punctate pattern. An increase in puncta indicates the induction of autophagy. To measure autophagic flux, tandem fluorescent reporters like mRFP-GFP-LC3 can be used, which distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta).[14]
Conclusion and Future Directions
This compound is a potent natural inducer of autophagy in various cancer cell models. Its primary mechanism involves the dual regulation of key metabolic signaling pathways: the inhibition of the pro-survival PI3K/Akt/mTOR axis and the activation of the catabolic AMPK pathway. This comprehensive modulation makes this compound a promising candidate for further investigation in cancer therapy, either as a standalone agent or in combination with other treatments to enhance their efficacy.
Future research should focus on:
-
In Vivo Efficacy: Validating these cellular mechanisms in preclinical animal models of cancer.[2][3]
-
Pharmacokinetics and Bioavailability: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery.
-
Target Specificity: Further elucidating the direct molecular targets of this compound within these signaling pathways.
-
Clinical Translation: Exploring the potential for developing this compound or its derivatives as clinical candidates for cancer treatment.
References
- 1. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanism of this compound induced cellular autophagy of human cervical cancer HeLa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preliminary Screening of Ophiopogonin B Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin B (OP-B), a steroidal saponin isolated from the root of Ophiopogon japonicus, has emerged as a promising natural compound with a wide range of pharmacological activities.[1] Extensive research has highlighted its potential as an anti-tumor, anti-inflammatory, and antioxidant agent.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its anti-cancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Bioactivity Profile of this compound
This compound exhibits a spectrum of biological effects, with its anti-cancer activity being the most extensively studied. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, as well as induce apoptosis and autophagy.[3][4][5] Beyond its anti-tumor effects, this compound also demonstrates anti-inflammatory and antioxidant properties.[6]
Anti-Cancer Activity
This compound's anti-cancer effects are multifaceted, targeting several key processes involved in tumor progression and metastasis.
-
Inhibition of Cell Proliferation: OP-B has been demonstrated to suppress the growth of a variety of cancer cell lines in a dose-dependent manner.[3][5] This is often associated with the induction of cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[2]
-
Induction of Apoptosis: A primary mechanism of OP-B's anti-cancer activity is the induction of programmed cell death, or apoptosis.[7][8] This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins.[7]
-
Inhibition of Metastasis: this compound has been shown to impede the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities.[3][9] This is crucial for preventing the spread of cancer to other parts of the body.
-
Induction of Autophagy: In some cancer cell types, this compound can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context.[6]
Anti-inflammatory and Antioxidant Activities
Preliminary studies have also indicated that this compound possesses anti-inflammatory and antioxidant properties, suggesting its potential therapeutic application in inflammatory diseases and conditions associated with oxidative stress.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound's bioactivity.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | [3] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | [3] |
| NCI-H460 | Non-Small Cell Lung Cancer | 16.11 ± 1.83 | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Hepatocellular Carcinoma (Xenograft) | 15 and 75 mg/kg OP-B | Inhibited tumor growth | [4][9] |
| Ovarian Cancer (Xenograft) | 15 and 75 mg/kg OP-B | Tumor inhibition ratios of 25.45% and 45.69% respectively | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the preliminary screening of this compound's bioactivity.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-Akt, GAPDH) overnight at 4°C.[3][4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
Principle: The Transwell assay is used to assess the invasive potential of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and membrane towards the chemoattractant is quantified.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound to the upper chamber at various concentrations.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a feature of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Xenograft Model
Principle: A xenograft model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., 15 and 75 mg/kg) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.[4][5]
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 3 days).
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity screening.
Signaling Pathways
Caption: this compound modulates multiple signaling pathways.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-tarjome.com [e-tarjome.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - ProQuest [proquest.com]
- 8. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for Ophiopogonin B in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Ophiopogonin B (OP-B), a steroidal saponin isolated from the root of Ophiopogon japonicus. The protocols detailed below are based on published research and are intended to guide researchers in studying the effects of OP-B on various cell lines, particularly in the context of cancer and inflammation research.
Application Notes
This compound has demonstrated significant biological activity in a variety of in vitro models. Its primary applications in cell culture studies revolve around its anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity:
This compound has been shown to inhibit the proliferation and induce cell death in a range of cancer cell lines. Key mechanisms of action include the induction of apoptosis, mitotic catastrophe, and autophagy.[1] It also demonstrates anti-metastatic and anti-angiogenic properties by inhibiting cell migration and invasion.[2][3] The anti-cancer effects of OP-B are mediated through the modulation of several key signaling pathways, including:
-
Hippo Pathway: OP-B can induce reactive oxygen species (ROS)-dependent apoptosis in nasopharyngeal carcinoma cells by regulating the Hippo signaling pathway.[4][5]
-
PI3K/Akt Pathway: In non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), OP-B has been observed to inhibit the PI3K/Akt signaling pathway.[3][6]
-
Wnt/β-catenin Pathway: OP-B can inhibit the migration and invasion of NSCLC cells by enhancing the interaction between Axin and β-catenin, leading to the degradation of β-catenin.[2][3]
-
JAK2/STAT3 Pathway: In hepatocellular carcinoma, OP-B has been shown to inhibit the JAK2/STAT3 signaling pathway.[7]
-
Ferroptosis Pathway: In gastric cancer cells, this compound can induce cell death by blocking the GPX4/xCT-dependent ferroptosis pathway.[8]
Anti-Inflammatory Activity:
This compound exhibits anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in senescent normal human dermal fibroblasts.[9] It has also been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and IL-6 in lipopolysaccharide (LPS)-induced inflammatory models of human bronchial epithelial cells, human pulmonary alveolar epithelial cells, and human umbilical vein endothelial cells.[10]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.
General Cell Culture and OP-B Treatment
This protocol outlines the basic steps for maintaining cell cultures and treating them with this compound.
-
Cell Lines: A549, NCI-H1299, NCI-H460 (Non-Small Cell Lung Cancer), C666-1, HK1 (Nasopharyngeal Carcinoma), AGS, NCI-N87 (Gastric Cancer), MHCC97-H (Hepatocellular Carcinoma), and Normal Human Dermal Fibroblasts (NHDFs).[1][2][4][6][7][8]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is commonly used for the cancer cell lines.[11] All cells are typically incubated at 37°C in a humidified atmosphere with 5% CO2.[11]
-
This compound Preparation: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). The final DMSO concentration in the culture medium should be less than 0.1%.[3][4]
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cell growth and proliferation.
-
MTT Assay:
-
Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for different time points (e.g., 12, 24, 48, 72 hours).[4]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
-
EdU Assay:
-
Culture cells in the presence of this compound.
-
Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix, permeabilize, and stain the cells with a fluorescent dye that reacts with the EdU.
-
Analyze the percentage of EdU-positive cells using flow cytometry or fluorescence microscopy.[4]
-
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the number of apoptotic cells following treatment with this compound.
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 18-48 hours).[7][12]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[12]
-
Analyze the stained cells using a flow cytometer. Apoptotic cells will be Annexin V positive.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-YAP, YAP, β-catenin, E-cadherin, Vimentin) overnight at 4°C.[3][4][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| A549 (NSCLC) | MTT | IC50 | Not specified | 14.22 ± 1.94 µM | [2] |
| NCI-H1299 (NSCLC) | MTT | IC50 | Not specified | 12.14 ± 2.01 µM | [2] |
| NCI-H460 (NSCLC) | MTT | IC50 | Not specified | 16.11 ± 1.83 µM | [2] |
| MHCC97-H (HCC) | Flow Cytometry | Apoptosis | 5, 10, 20 µM | Dose-dependent increase in apoptosis | [7] |
| PC3 (Prostate Cancer) | CCK-8 | IC50 | Not specified | 6.25 µM (for Ophiopogonin D') | [12] |
| RAW 264.7 (Macrophage) | IL-1β & IL-6 Production | IC50 | Not specified | 32.5 ± 3.5 µg/mL & 13.4 ± 2.3 µg/mL (for compound 10) | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces apoptosis via the Hippo pathway.
Caption: this compound inhibits Wnt/β-catenin signaling.
Caption: General workflow for in vitro this compound studies.
References
- 1. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin B induces reactive oxygen speciesdependent apoptosis...: Ingenta Connect [ingentaconnect.com]
- 6. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 13. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ophiopogonin B using a Validated HPLC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonin B is a steroidal saponin isolated from the roots of Ophiopogon japonicus, a widely used herb in traditional medicine. It has garnered significant interest for its potential pharmacological activities. To support research and development, a robust and sensitive analytical method for the accurate quantification of this compound in various matrices is essential. This application note details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound from sample preparation to data analysis.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation
This protocol is a general guideline for the extraction of this compound from plant material.[1][2][3]
Materials:
-
Dried plant material (e.g., roots of Ophiopogon japonicus)
-
80% Methanol in water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 100 mg of the powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction for 60 minutes at room temperature.[1]
-
Centrifuge the extract at 12,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
For plasma samples, a protein precipitation step using acetonitrile is typically employed, followed by centrifugation and filtration.[4]
HPLC-MS Method
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | ACQUITY HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent[1][3] |
| Mobile Phase A | 0.1% Formic acid in water[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C[3] |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 5 |
| 0.5 - 1.5 | 5 → 40 |
| 1.5 - 13.0 | 40 → 80 |
| 13.0 - 20.0 | 80 → 84 |
| 20.0 - 23.0 | 84 → 95 |
| 23.0 - 23.5 | 95 → 5 |
| 23.5 - 25.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C[1] |
| Desolvation Gas Flow | 800 L/h[1] |
| Cone Gas Flow | 50 L/h[1] |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |
| Cone Voltage | 40 V[1] |
Note: Specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of steroidal saponins, including this compound, using HPLC-MS/MS.
Table 4: Method Validation Parameters for Saponin Quantification
| Parameter | Typical Range/Value |
| Linearity Range (ng/mL) | 2.5 - 480.0 (for Ophiopogonin D)[5][6] |
| Correlation Coefficient (r²) | > 0.998[5][6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 (for Ophiopogonin D)[5][6] |
| Intra-day Precision (%RSD) | < 8.9% (for Ophiopogonin D)[5] |
| Inter-day Precision (%RSD) | < 8.9% (for Ophiopogonin D)[5] |
| Accuracy (%) | 97.5 - 107.3% (for Ophiopogonin D)[5] |
| Recovery (%) | 64.6 - 117.8%[7] |
Quality Control for Herbal Medicine
The developed HPLC-MS method can be integrated into a quality control workflow for herbal medicines containing Ophiopogon japonicus.
Caption: Quality control workflow for herbal products.
Conclusion
This application note provides a comprehensive HPLC-MS method for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the summarized validation parameters, offer a solid foundation for researchers in natural product analysis, quality control, and pharmacokinetic studies. The method is sensitive, and specific, and can be readily implemented in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com.cn [shimadzu.com.cn]
- 3. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Ophiopogonin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Ophiopogonin B (OP-B) on various protein signaling pathways implicated in cancer biology. The accompanying detailed protocols offer standardized methods for the Western blot analysis of key protein markers modulated by OP-B treatment.
This compound, a bioactive saponin isolated from the root of Ophiopogon japonicus, has demonstrated significant anti-tumor effects across multiple cancer types, including hepatocellular carcinoma, colon cancer, nasopharyngeal carcinoma, and non-small cell lung cancer.[1][2][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation, metastasis, and angiogenesis.[1][4][5] Western blot analysis has been a pivotal technique in elucidating these mechanisms by quantifying the changes in protein expression levels and phosphorylation states in response to OP-B treatment.
Proteins and Pathways Modulated by this compound
This compound has been shown to influence a variety of signaling pathways critical to cancer cell survival and progression. The following sections summarize the key proteins affected within these pathways, with quantitative data from representative studies presented in tabular format.
PI3K/AKT/mTOR and AMPK Signaling
This compound has been observed to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, while activating the tumor-suppressive AMPK pathway.[1][6] In hepatocellular carcinoma, OP-B's inhibitory effect on the PI3K/AKT pathway and activation of the AMPK pathway are mediated through the downregulation of protein tyrosine phosphatase 1B (PTP1B).[1]
Table 1: Effect of this compound on PI3K/AKT and AMPK Pathway Proteins in MHCC97-H Cells [1]
| Target Protein | Treatment | Result |
| p-PI3K/t-PI3K | This compound | Decreased expression |
| p-AKT/t-AKT | This compound | Decreased expression |
| p-AMPK/t-AMPK | This compound | Increased expression |
| PTP1B | This compound | Decreased expression |
Data is qualitative as presented in the source.
In non-small cell lung cancer cells, OP-B induces autophagy by inhibiting the PI3K/Akt signaling pathway.[6][7]
Table 2: Effect of this compound on PI3K/Akt Pathway Proteins in NCI-H157 and H460 Cells [6][7]
| Target Protein | Cell Line | Treatment (10 µmol/l OP-B) | Result |
| p-Akt (Ser473) | NCI-H157 & H460 | 1h | Significantly inhibited |
| p-p70S6K (Thr389) | H460 | 1h | Inhibited |
Apoptosis and Autophagy Regulation
This compound is a potent inducer of both apoptosis and autophagy in various cancer cell lines.[2][4][8] It modulates the expression of key regulatory proteins in these processes. In colon cancer cells, OP-B induces autophagy and apoptosis by activating the JNK/c-Jun signaling pathway.[2] It leads to an increased expression of Bax and cleaved caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-2.[2] Furthermore, it enhances the expression of Beclin 1 and the conversion of LC3I to LC3II, markers of autophagy induction.[2]
Table 3: Effect of this compound on Apoptosis and Autophagy Proteins in Colon Cancer Cells [2]
| Target Protein | Treatment (OP-B) | Result |
| Bax | Increased Concentration | Increased Expression |
| Cleaved Caspase-3 | Increased Concentration | Increased Expression |
| Bcl-2 | Increased Concentration | Decreased Expression |
| Beclin 1 | Increased Concentration | Increased Expression |
| LC3II/LC3I Ratio | Increased Concentration | Increased Ratio |
In some contexts, OP-B can sensitize cancer cells to other apoptosis-inducing agents like TRAIL by downregulating the anti-apoptotic protein c-FLIP and activating autophagy flux, as indicated by decreased p62 expression.[9][10]
Hippo Signaling Pathway
In nasopharyngeal carcinoma, this compound has been shown to induce reactive oxygen species-dependent apoptosis by activating the Hippo signaling pathway.[3][11] This involves the upregulation of core kinase components and the phosphorylation and subsequent inhibition of the transcriptional co-activator YAP.
Table 4: Effect of this compound on Hippo Pathway Proteins in NPC Cells [11]
| Target Protein | Treatment (OP-B) | Result |
| MST1 | Increased Concentration | Increased Expression |
| LATS1 | Increased Concentration | Increased Expression |
| p-YAP/YAP Ratio | Increased Concentration | Increased Ratio |
| TEAD | Increased Concentration | Decreased Expression |
Metastasis and Angiogenesis
This compound can suppress the metastatic and angiogenic potential of cancer cells.[5][12] In A549 non-small cell lung cancer cells, this is achieved by inhibiting the EphA2/Akt signaling pathway.[5][12] This leads to an upregulation of epithelial markers like E-cadherin and ZO-1, and a downregulation of mesenchymal markers such as N-cadherin, Snail, and Slug.[5]
Table 5: Effect of this compound on EMT and Angiogenesis-Related Proteins in A549 Cells [5][12]
| Target Protein | Treatment (10 µmol/l OP-B) | Result |
| E-cadherin | 24h | Upregulated |
| ZO-1 | 24h | Upregulated |
| N-cadherin | 24h | Downregulated |
| Snail | 24h | Downregulated |
| Slug | 24h | Downregulated |
| p-EphA2 (S897) | 24h | Inhibited |
| p-Akt (S473) | 24h | Inhibited |
Additionally, OP-B has been found to inhibit the Wnt/β-catenin signaling pathway, which is also implicated in metastasis, by enhancing the interaction between Axin and β-catenin, leading to reduced β-catenin levels.[13][14]
Experimental Protocols
Protocol 1: General Western Blot Analysis of Target Proteins
This protocol provides a generalized procedure for the analysis of protein expression and phosphorylation status in cell lysates following treatment with this compound.
1. Cell Culture and this compound Treatment: a. Culture the desired cancer cell line (e.g., MHCC97-H, HT-29, C666-1, A549) in appropriate media and conditions until they reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours).[2] Include a vehicle control (e.g., DMSO).
2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the total protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer: a. Prepare protein samples by mixing the lysate with 5x SDS loading buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 4. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 14. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin B cell viability assay (MTT, CCK-8) protocol
Application Notes: Ophiopogonin B Cell Viability Assays
Introduction this compound (OP-B) is a bioactive steroidal saponin isolated from the roots of Ophiopogon japonicus, a plant used in traditional Chinese medicine.[1][2] Extensive research has demonstrated its potential as an anticancer agent against a variety of malignancies, including non-small cell lung cancer, hepatocellular carcinoma, nasopharyngeal carcinoma, and gastric cancer.[1][2][3][4] OP-B exerts its cytotoxic effects by modulating multiple cellular processes and signaling pathways. It has been shown to induce apoptosis (programmed cell death), autophagy, mitotic catastrophe, and ferroptosis in cancer cells.[2][5] The underlying mechanisms involve the regulation of key signaling pathways such as PI3K/AKT, AMPK, Hippo, and Wnt/β-catenin.[1][3][6]
To quantify the cytotoxic and anti-proliferative effects of this compound, colorimetric cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly employed.[2][3][4] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan product, the amount of which is directly proportional to the number of living cells.[7][8] This document provides detailed protocols for assessing the effects of this compound on cancer cell lines using both MTT and CCK-8 assays.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various non-small cell lung cancer (NSCLC) cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) |
| A549 | NSCLC | MTT | 14.22 ± 1.94 |
| NCI-H1299 | NSCLC | MTT | 12.14 ± 2.01 |
| NCI-H460 | NSCLC | MTT | 16.11 ± 1.83 |
| Data sourced from Zhang, S., et al. (2021).[4][6] |
Experimental Workflow & Signaling Pathway
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to determine cell viability after treatment with this compound using the MTT assay. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]
Materials:
-
This compound (purity ≥97%)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Appropriate cancer cell line (e.g., A549, MHCC97-H)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile plates
-
Multi-channel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 20 mM) in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 40 µM). The final DMSO concentration in the medium should be less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include "vehicle control" wells containing medium with the same concentration of DMSO as the treatment wells, and "untreated control" wells with fresh medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10] A purple precipitate should be visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve (Cell Viability % vs. This compound concentration) to determine the IC50 value.
-
Protocol 2: CCK-8 Cell Viability Assay
This protocol uses the Cell Counting Kit-8 (CCK-8), which is a more convenient and sensitive method. It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction, eliminating the need for a solubilization step.[7]
Materials:
-
This compound (purity ≥97%)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Multi-channel pipette
-
Microplate reader (capable of reading absorbance at 450 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in the MTT protocol.
-
Remove the old medium and add 100 µL of the this compound dilutions to the corresponding wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the treatment period, add 10 µL of CCK-8 solution directly to each well.[7][11][12] Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[7]
-
Incubate the plate for 1-4 hours in the incubator.[7][11][12] The incubation time can be optimized based on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[11][12]
-
Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank) x 100 (Note: A blank well should contain only medium and the CCK-8 reagent).
-
-
Plot the results and determine the IC50 value as described for the MTT assay.
-
References
- 1. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces gastric cancer cell death by blocking the GPX4/xCT-dependent ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 4. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 5. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Ophiopogonin B: A Promising Inhibitor of Cancer Cell Migration Explored by Transwell Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonin B (OP-B), a natural saponin compound extracted from the root of Ophiopogon japonicus, has garnered significant attention for its potential anti-tumor activities.[1][2] This document provides a detailed overview and protocol for utilizing the Transwell assay to investigate the inhibitory effects of this compound on cancer cell migration and invasion. The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell movement in response to a chemoattractant gradient.[3][4] It serves as a critical tool in assessing the efficacy of potential therapeutic agents like this compound in curbing cancer metastasis.
Data Presentation: Efficacy of this compound in Inhibiting Cell Migration
The following table summarizes the quantitative data from studies investigating the inhibitory effect of this compound on the migration and invasion of various cancer cell lines using the Transwell assay.
| Cell Line | Assay Type | This compound Concentration | Result | Reference |
| A549 (NSCLC) | Migration & Invasion | 10 µmol/l | Significantly reduced migration and invasion. | [5][6] |
| NCI-H1299 (NSCLC) | Migration & Invasion | 10 µM | Notably reduced cell migration and invasion. | [1] |
| NCI-H460 (NSCLC) | Migration & Invasion | Not specified | Suppressive effect on invasion and migration observed. | [1] |
| A549 (β-catenin overexpressed) | Invasion | 10 µM | Cell invasive rate decreased to 87.88%. | [1][7] |
| NCI-H1299 (β-catenin overexpressed) | Invasion | 10 µM | Cell invasive rate decreased to 77.46%. | [1][7] |
| Hepatocellular Carcinoma (HCC) Cells | Migration & Invasion | Not specified | Suppressed cell migration and invasion. | [2] |
Experimental Protocols
This section provides a detailed methodology for conducting a Transwell migration assay to assess the effect of this compound.
Materials
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)[8][9]
-
24-well companion plates[8]
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)
-
This compound (OP-B) of desired concentrations
-
Chemoattractant (e.g., medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., 70% ethanol or 5% glutaraldehyde)[8][9]
-
Staining solution (e.g., 0.2% Crystal Violet in 2% ethanol)[8][9]
-
Microscope
Protocol: Transwell Migration Assay
-
Cell Preparation:
-
Culture cancer cells to approximately 80-90% confluency.[8]
-
The day before the assay, starve the cells by replacing the complete medium with serum-free or low-serum medium. This enhances the chemotactic response.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize the trypsin, and centrifuge the cells.[9]
-
Resuspend the cell pellet in serum-free or low-serum medium and perform a cell count to adjust the concentration to 1 x 10^5 cells/mL.[8] Ensure cell viability is above 95%.[8]
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add the chemoattractant (e.g., 600 µL of complete medium).[9]
-
Carefully place the Transwell insert into the well, avoiding air bubbles between the insert membrane and the medium.[9]
-
In the upper chamber of the insert, add 100 µL of the cell suspension (1 x 10^5 cells).[8]
-
Add the desired concentration of this compound to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO) without this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 12-24 hours). The optimal time should be determined empirically.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[8][9]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution (e.g., 70% ethanol) for 10-15 minutes.[8]
-
Allow the membrane to air dry.
-
Stain the migrated cells by immersing the insert in a staining solution (e.g., 0.2% crystal violet) for 5-20 minutes.[8][9]
-
-
Quantification:
-
Gently wash the insert with PBS or water to remove excess stain.[8]
-
Allow the membrane to dry completely.
-
Count the number of migrated cells on the lower side of the membrane using a microscope. To ensure objectivity, count cells in several random fields of view and calculate the average.
-
Protocol: Transwell Invasion Assay
For an invasion assay, which assesses the ability of cells to degrade the extracellular matrix (ECM), the protocol is similar with one key addition:
-
Coating the Insert: Before adding the cells, the upper surface of the Transwell membrane is coated with a layer of Matrigel or a similar ECM component.[3] The cells must degrade this layer to migrate through the pores.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Workflow of the Transwell cell migration assay.
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
Application Notes: Ophiopogonin B for Inducing Programmed Cell Death in A549 Lung Cancer Cells
Introduction
Ophiopogonin B (OP-B) is a bioactive steroidal saponin isolated from the root of Radix Ophiopogon japonicus, a plant used in traditional Chinese medicine for treating pulmonary diseases.[1][2][3][4][5][6] Recent research has highlighted its potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). In the A549 human lung adenocarcinoma cell line, this compound has been shown to inhibit proliferation and induce multiple forms of programmed cell death, including apoptosis, autophagy-dependent cell death, and pyroptosis.[1][2][5] These multifaceted mechanisms make OP-B a compound of significant interest for lung cancer research and drug development.
Mechanism of Action in A549 Cells
This compound exhibits complex, multi-target effects on A549 cells, leading to cell death through several overlapping pathways:
-
Caspase-Independent Apoptosis and Mitotic Catastrophe: In A549 cells, OP-B can induce apoptosis as verified by TUNEL assay.[1][5] However, this process appears to be independent of caspases and the mitochondrial pathway involving Bcl-2 and Bax.[1][5] Instead, OP-B causes cell cycle arrest in the S and G2/M phases by inhibiting Myt1 and the phosphorylation of Histone H3 (Ser10), leading to mitotic catastrophe.[1][5]
-
Autophagy-Dependent Cell Death: OP-B is a potent inducer of autophagy in A549 cells.[1][4][5] The inhibition of autophagy has been shown to reduce OP-B-induced cell death, indicating that this process is a key contributor to its anti-cancer effects.[1][5] Furthermore, OP-B-induced autophagy activation can downregulate the anti-apoptotic protein c-FLIP, thereby sensitizing TRAIL-resistant A549 cells to TRAIL-induced apoptosis.[4]
-
Inhibition of Survival and Metastasis Pathways: OP-B has been found to suppress the EphA2/Akt signaling pathway, which is crucial for metastasis and angiogenesis in A549 cells.[3][7][8] It also inhibits the expression of key survival proteins such as Survivin and XIAP (X-linked inhibitor of apoptosis protein).[1]
-
Induction of Pyroptosis in Drug-Resistant Cells: In cisplatin-resistant A549 (A549/DDP) cells, which are notably more sensitive to OP-B than the parental line, the primary mode of cell death is pyroptosis.[2][9] OP-B activates the Caspase-1/Gasdermin D (GSDMD) pathway, leading to inflammatory cell death.[2][9]
Data Presentation
The following tables summarize the reported efficacy of this compound on A549 and related cell lines.
Table 1: IC50 Values of this compound (OP-B) in NSCLC Cell Lines
| Cell Line | Compound | Incubation Time | IC50 Value (µM) | Reference |
| A549 | OP-B | Not Specified | 2.63 | [1] |
| A549 | OP-B | Not Specified | 14.22 ± 1.94 | [6][10] |
| NCI-H460 | OP-B | Not Specified | 16.11 ± 1.83 | [6] |
| NCI-H1299 | OP-B | Not Specified | 12.14 ± 2.01 | [6][10] |
| A549/DDP | OP-B | 24 h / 48 h | ~2.5 (Effective Conc.) | [2][11] |
Note: The variation in reported IC50 values for A549 cells may be due to differences in experimental conditions, such as cell passage number, serum concentration, or assay methodology.
Table 2: IC50 Values for Chemotherapeutic Agents in A549 and Resistant Sublines
| Cell Line | Compound | Incubation Time | IC50 Value (µM) | Reference |
| A549 | Cisplatin (DDP) | 24 h | 83.92 | [2][11] |
| A549/DDP | Cisplatin (DDP) | 24 h | 2568 | [2][11] |
| A549 | Paclitaxel (PTX) | 24 h | 16.47 | [2][11] |
| A549/PTX | Paclitaxel (PTX) | 24 h | 229.4 | [2][11] |
Visualizations
Caption: this compound signaling in A549 and A549/DDP cells.
Caption: Experimental workflow for studying this compound effects.
Protocols
Protocol 1: A549 Cell Culture and this compound Treatment
This protocol describes the standard procedure for maintaining and treating A549 lung cancer cells with this compound.
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM/F12 or RPMI 1640 medium[2]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (OP-B) stock solution (e.g., 10 mM in DMSO)
-
6-well, 12-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance:
-
Culture A549 cells in a T-75 flask with complete medium (DMEM/F12 or RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[2]
-
Subculture cells when they reach 80-90% confluency. To do this, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed into new flasks.
-
-
Cell Seeding for Experiments:
-
Detach and count cells using a hemocytometer or automated cell counter.
-
Seed cells into the appropriate culture plates at a predetermined density. For example:
-
Allow cells to attach and grow overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM).[2][4]
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of OP-B. Include a vehicle control (DMSO) at the same concentration as the highest OP-B dose.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).[2]
-
Protocol 2: Cell Viability Assessment (CCK-8 Assay)
This protocol uses the Cell Counting Kit-8 (CCK-8) to measure cell viability based on metabolic activity.
Materials:
-
A549 cells cultured and treated in a 96-well plate (from Protocol 1)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Following treatment with OP-B for the desired duration (e.g., 24 or 48 hours), add 10 µL of CCK-8 solution to each well of the 96-well plate.[2]
-
Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control sample - Absorbance of blank)] x 100
-
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells cultured and treated in 6-well or 12-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 1,500 rpm for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in the pathways affected by this compound.
Materials:
-
A549 cells cultured and treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3, anti-XIAP, anti-LC3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, place culture plates on ice and wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. jcancer.org [jcancer.org]
- 3. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ophiopogonin B in a Colon Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin B (OP-B) is a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus. Emerging research has highlighted its potential as an anti-cancer agent in various malignancies, including colon cancer. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in colon cancer and detailed protocols for its evaluation in a preclinical xenograft model. While a key study on this specific application has been retracted, the information is presented here as a reference for constructing future research, with the strong recommendation that all findings be independently verified.[1]
Mechanism of Action
This compound has been reported to induce autophagy and apoptosis in colon cancer cells.[2] The proposed mechanism involves the activation of the JNK/c-Jun signaling pathway.[2] In this pathway, OP-B treatment leads to the upregulation of Beclin 1 and the conversion of LC3I to LC3II, key markers of autophagy. Simultaneously, it is suggested to induce apoptosis by modulating the expression of Bcl-2 family proteins, specifically decreasing the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[2] It has also been observed to cause cell cycle arrest at the G0/G1 phase.
In other cancer types, such as non-small cell lung cancer, this compound has been shown to inhibit cell migration and invasion by enhancing the interaction between Axin and β-catenin, thereby downregulating the Wnt/β-catenin signaling pathway.[3] Furthermore, studies in hepatocellular carcinoma suggest that OP-B can inhibit tumor progression by targeting protein tyrosine phosphatase 1B (PTP1B) and regulating the PI3K/Akt and AMPK signaling pathways.[4] The PI3K/Akt/mTOR pathway is a frequently altered signaling cascade in colorectal cancer, making it a critical target for therapeutic intervention.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on colon cancer cell lines. Note that specific in vivo quantitative data from a colon cancer xenograft model is limited due to the retraction of a key publication.
Table 1: In Vitro Efficacy of this compound on Colon Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HT-29 | Proliferation | 5, 10, 20 | Suppression of proliferation | [2] |
| HCT-116 | Proliferation | 5, 10, 20 | Suppression of proliferation | [2] |
| HT-29 | Cell Cycle | 5, 10, 20 | G0/G1 phase arrest | |
| HCT-116 | Cell Cycle | 5, 10, 20 | G0/G1 phase arrest |
Table 2: Effect of this compound on Apoptosis and Autophagy Markers
| Cell Line | Marker | Concentration (µM) | Regulation | Reference |
| HT-29, HCT-116 | Bax | Not specified | Inhibition of expression | [2] |
| HT-29, HCT-116 | Cleaved Caspase 3 | Not specified | Inhibition of expression | [2] |
| HT-29, HCT-116 | Bcl-2 | Not specified | Promotion of expression | [2] |
| HT-29, HCT-116 | Beclin 1 | Not specified | Increased expression | [2] |
| HT-29, HCT-116 | LC3I to LC3II | Not specified | Increased conversion | [2] |
| HT-29, HCT-116 | p62 | Not specified | Reduced expression |
Experimental Protocols
Cell Culture
-
Cell Lines: Human colon cancer cell lines HT-29 and HCT-116.
-
Culture Medium: McCoy's 5A Medium (for HT-29) or DMEM (for HCT-116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
In Vitro Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed 5x10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24, 48, or 72 hours.[9]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Apoptosis Analysis (Flow Cytometry)
-
Procedure:
-
Treat cells with this compound as described for the viability assay.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.[9]
-
Analyze the cells using a flow cytometer. The apoptotic rate is the sum of early and late apoptotic cells.[9]
-
Western Blot Analysis
-
Procedure:
-
Lyse this compound-treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Beclin 1, LC3, JNK, c-Jun, p-JNK, p-c-Jun, and GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) kit.
-
Colon Cancer Xenograft Model
-
Animals: 4-6 week old female BALB/c nude mice.
-
Cell Preparation: Harvest HCT-116 cells during the logarithmic growth phase. Wash and resuspend the cells in sterile PBS at a concentration of 2.5 x 10^7 cells/mL.[10]
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[11]
-
Treatment Protocol:
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into control and treatment groups.
-
Administer this compound (dissolved in a suitable vehicle) to the treatment group via intraperitoneal injection at specified doses (e.g., 15 and 75 mg/kg, as used for a hepatocellular carcinoma model).[4] Administer the vehicle solution to the control group.
-
Continue treatment for a predetermined period (e.g., 21 days).[10]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Fix a portion of the tumor tissue in formalin for immunohistochemistry (IHC) analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Homogenize the remaining tumor tissue for western blot analysis of key signaling proteins.
-
Visualizations
Caption: Proposed signaling pathway of this compound in colon cancer cells.
Caption: Experimental workflow for the colon cancer xenograft model.
Caption: Logical relationship of experimental components.
References
- 1. RETRACTED: this compound induces the autophagy and apoptosis of colon cancer cells by activating JNK/c-Jun signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aged black garlic extract inhibits HT29 colon cancer cell growth via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Ophiopogonin B: Application Notes and Protocols for Co-immunoprecipitation (Co-IP) of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Ophiopogonin B to investigate protein-protein interactions via co-immunoprecipitation (Co-IP). This compound, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, has been identified as a modulator of key signaling pathways, including its role in enhancing the interaction between Axin and β-catenin.[1] This protocol is designed to facilitate the study of such interactions, offering a valuable tool for researchers in oncology, cell signaling, and drug discovery.
Introduction
This compound has demonstrated significant anti-tumor activity by influencing cellular processes such as apoptosis, autophagy, and cell migration.[1] Its mechanism of action often involves the modulation of protein complexes within critical signaling cascades like the Wnt/β-catenin pathway. Co-immunoprecipitation is a robust technique to isolate and identify interacting proteins from a cellular lysate. This document provides a specific protocol for the Co-IP of Axin and β-catenin in the presence of this compound, based on established methodologies.[1]
Key Protein Interactions
This compound has been shown to promote the binding of Axin to β-catenin, leading to the subsequent degradation of β-catenin and inhibition of the Wnt signaling pathway.[1] This interaction is a critical regulatory step in cell proliferation and migration, making it a key target for therapeutic intervention in various cancers.
Co-immunoprecipitation Protocol
This protocol is optimized for studying the this compound-mediated interaction between Axin and β-catenin in non-small cell lung carcinoma (NSCLC) cell lines such as A549, NCI-H1299, and NCI-H460.[1]
Materials and Reagents
-
Cell Lines: A549, NCI-H1299, or NCI-H460
-
This compound: Stock solution in DMSO (purity ≥ 98%)
-
Co-IP Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 1.5 mM MgCl₂, 50 mM HEPES (pH 7.6), 1 mM EDTA, 10% glycerol, 10 mM NaF, 1 mM NaVO₃, 10 mM β-glycerolphosphate, 50 mM DDM, and protease inhibitor cocktail.[1]
-
Antibodies:
-
Anti-β-catenin antibody (for immunoprecipitation and western blotting)
-
Anti-Axin antibody (for western blotting)
-
Anti-Flag antibody (for tagged protein experiments, if applicable)[1]
-
Normal rabbit or mouse IgG (as a negative control)
-
-
Protein A/G Sepharose Beads
-
RIPA Buffer (for washing)[1]
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow
References
Troubleshooting & Optimization
Improving Ophiopogonin B solubility for cell-based assays
Welcome to the technical support center for Ophiopogonin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for experimental use, particularly focusing on precipitation in aqueous media.
Q1: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What went wrong?
Answer:
Precipitation of this compound, a hydrophobic steroidal saponin, is a frequent challenge when diluting a concentrated organic stock solution into an aqueous cell culture medium.[1] This can lead to inaccurate compound concentrations and unreliable experimental results. The issue typically stems from one or more of the factors detailed below.
Potential Causes and Step-by-Step Solutions
| Potential Cause | Explanation | Recommended Solution |
| 1. Low Aqueous Solubility | This compound is poorly soluble in water and aqueous buffers like cell culture media.[1][2] Its complex, non-polar structure favors organic solvents. | While its intrinsic aqueous solubility cannot be changed, the methods of preparation can prevent it from crashing out of solution. Follow the detailed protocols for preparing stock and working solutions provided below. |
| 2. High Final Concentration | The desired experimental concentration may exceed the solubility limit of this compound in the final volume of the culture medium. | Perform a literature search for typical working concentrations. Studies often use this compound in the range of 5-20 µM.[3] IC50 values in some non-small cell lung cancer lines are between 12-17 µM.[4] If precipitation occurs at your target concentration, consider performing a dose-response experiment starting with lower, soluble concentrations. |
| 3. Solvent Shock | This is the most common cause. Rapidly adding a highly concentrated DMSO stock directly into the aqueous medium causes a sudden change in solvent polarity. The compound, which is stable in DMSO, is forced out of solution and precipitates.[5] | Use a Serial Dilution (Intermediate Stock) Method: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradually acclimatizes the compound to the aqueous environment. A detailed protocol is provided in the "Experimental Protocols" section. |
| 4. Improper Mixing Technique | Adding the stock solution without adequate mixing allows for localized high concentrations of both the compound and the solvent (e.g., DMSO), promoting precipitation before it can disperse. | Add Stock Solution Dropwise While Vortexing: When adding the this compound stock (or intermediate stock) to the medium, add it slowly, drop-by-drop, to the side of the tube while the medium is being gently vortexed or swirled. This ensures immediate and thorough dispersion.[5] |
| 5. Media Components & Conditions | The pH, temperature, and presence of salts or proteins in the culture medium can influence compound solubility.[6] Repeated freeze-thaw cycles of stock solutions can also lead to compound precipitation. | Verify Media pH: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[5] Avoid Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into single-use volumes to prevent degradation and precipitation from repeated temperature changes.[5] Pre-warm Media: Use medium that has been pre-warmed to 37°C for dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound (OP-B) is a natural steroidal saponin compound isolated from the root of Ophiopogon japonicus.[1][3] It has demonstrated significant anti-cancer properties, including the ability to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines.[3][7][8] Like many saponins, this compound is hydrophobic, meaning it has limited solubility in water-based solutions such as cell culture media.[1] This presents a major challenge for in vitro studies, as achieving accurate and reproducible dosing without precipitation is critical for obtaining reliable biological data.
Q2: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended and used solvent for preparing stock solutions of this compound.[4][9] It is also reported to be soluble in other organic solvents like ethanol and methanol.[9][10][11] For cell culture applications, a high-purity, sterile-filtered DMSO is essential.
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Highly Soluble | Recommended for primary stock solutions.[4][9] |
| Ethanol | Soluble | Can be used as an alternative to DMSO.[2][9] |
| Methanol | Soluble | Primarily used for analytical purposes, less common for cell culture.[9][11] |
| Water | Insoluble / Poorly Soluble | Not suitable for preparing stock solutions.[1][2] |
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is a general guideline, with 0.1% or lower being ideal .[5] It is critical to include a vehicle control in your experiments—this consists of cells treated with the same final concentration of DMSO in the medium but without this compound.[4] This ensures that any observed cellular effects are due to the compound and not the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes how to prepare a high-concentration primary stock solution.
Materials:
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, dissolve 7.23 mg of this compound in 1 mL of DMSO. Adjust calculations based on the amount of powder you have.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: To aid dissolution, vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is clear.[5]
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots). Store the aliquots protected from light at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[4][5]
Protocol 2: Preparation of Final Working Solution for Cell-Based Assays (Example: 10 µM)
This protocol uses a serial dilution method to prevent precipitation when preparing the final working solution in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Stock (1 mM):
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately by vortexing or inverting the tube several times. This creates a 1 mM intermediate stock with 1% DMSO.
-
-
Prepare Final Working Solution (10 µM):
-
Pipette 990 µL of pre-warmed cell culture medium into a new sterile tube.
-
Add 10 µL of the 1 mM intermediate stock solution to this tube.
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion. [5]
-
This creates the final 10 µM working solution. The final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines.
-
-
Dosing Cells:
-
Remove the existing medium from your cell culture wells.
-
Add the freshly prepared final working solution containing 10 µM this compound to the cells.
-
Remember to prepare and add a vehicle control medium (containing 0.01% DMSO) to control wells.
-
Return the plates to the incubator and monitor for any signs of precipitation under a microscope.
-
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for use in cell-based assays to minimize the risk of precipitation.
Caption: Workflow for preparing this compound solutions.
Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several key cellular signaling pathways. The diagram below illustrates a simplified overview of two such pathways.
Caption: this compound signaling pathways.
References
- 1. CAS 38971-41-4: this compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:38971-41-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. Ophiopogonin D' | CAS:65604-80-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonin B in Apoptosis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ophiopogonin B (OP-B) to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce maximum apoptosis?
The optimal concentration of this compound (OP-B) for inducing maximum apoptosis is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, published studies provide a general range of effective concentrations.
For instance, in nasopharyngeal carcinoma (NPC) cells (C666-1 and HK1), OP-B has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner, with concentrations of 5, 10, and 20 µM being effective[1]. Similarly, in human gastric cancer SGC-7901 cells, concentrations of 5, 10, and 20 μmol/l demonstrated potent anti-proliferative and apoptotic effects[2]. In studies involving non-small cell lung cancer (NSCLC) A549 cells, OP-B was used at concentrations of 2.5, 5, and 10 μM to sensitize cells to TRAIL-induced apoptosis[3].
It is recommended to start with a concentration range of 1 µM to 20 µM and determine the IC50 value for your cell line.
Q2: How does this compound induce apoptosis?
This compound induces apoptosis through multiple signaling pathways, with the primary mechanism often involving the mitochondria. In several cancer cell lines, OP-B has been shown to:
-
Activate the Hippo Signaling Pathway: In nasopharyngeal carcinoma, OP-B can induce apoptosis by regulating the Hippo signaling pathway[4][5][6].
-
Induce Reactive Oxygen Species (ROS) Production: OP-B can enhance the accumulation of ROS, which in turn triggers apoptosis[4][5].
-
Disrupt Mitochondrial Integrity: It can disturb the mitochondrial membrane potential, leading to the release of pro-apoptotic factors[4][5].
-
Modulate Apoptotic Proteins: OP-B increases the ratio of Bax/Bcl-2, promoting apoptosis, and activates caspase-3, a key executioner caspase[1][4][5].
-
Sensitize Cells to TRAIL-Induced Apoptosis: OP-B can enhance the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by downregulating c-FLIP, an inhibitor of the TRAIL pathway[3].
-
Inhibit PI3K/Akt Signaling Pathway: In some non-small cell lung cancer cells, OP-B has been found to induce autophagy and apoptosis by inhibiting the PI3K/Akt signaling pathway[7][8].
Q3: What are the known IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound vary across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Non-small cell lung cancer | 14.22 ± 1.94 |
| NCI-H1299 | Non-small cell lung cancer | 12.14 ± 2.01 |
| NCI-H460 | Non-small cell lung cancer | 6.11 ± 1.83 |
Troubleshooting Guides
Problem 1: Low or no apoptotic effect observed after this compound treatment.
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: Perform a dose-response study to determine the optimal concentration for your specific cell line. Start with a broader range (e.g., 1-50 µM) and narrow it down based on the results of cell viability assays like MTT or CCK-8.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Optimize the incubation time. Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration[1].
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to OP-B-induced apoptosis. Consider co-treatment with other agents. For example, OP-B has been shown to sensitize lung cancer cells to TRAIL-induced apoptosis[3].
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Ensure the this compound used is of high purity (≥97%) and was stored correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO[1].
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
-
Possible Cause 2: Inaccurate Drug Concentration.
-
Solution: Ensure accurate preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 3: Issues with Apoptosis Detection Assay.
-
Solution: Verify the protocol and reagents for your apoptosis assay (e.g., Annexin V/PI staining, TUNEL assay). Include appropriate positive and negative controls in every experiment.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on nasopharyngeal carcinoma cells[1].
-
Materials:
-
96-well plates
-
This compound (OP-B)
-
MTT (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells (5x10^4 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of OP-B (e.g., 5, 10, 20 µM) for different time points (e.g., 12, 24, 48, 72 h).
-
After the incubation period, add 20 µl of MTT solution (5 mg/ml) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for nasopharyngeal carcinoma cells[1].
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of OP-B for the optimized duration.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The apoptotic rate is calculated as the percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
General Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the proliferation and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
Technical Support Center: Ophiopogonin B Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Western blot experiments involving Ophiopogonin B.
Troubleshooting Guide: Low Signal in this compound Western Blot
Low or no signal in a Western blot can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve the problem.
Question: Why am I getting a weak or no signal for my target protein after treating cells with this compound?
Answer: A weak or absent signal can stem from multiple factors throughout the Western blot workflow, from sample preparation to signal detection. Below are common causes and their solutions.
Protein Sample and Lysis
-
Is the target protein expressed in your cell type?
-
Solution: Confirm the expression of your target protein in the specific cell line or tissue you are using. A positive control, such as a cell lysate known to express the protein, can be invaluable.[1]
-
-
Is your protein concentration too low?
-
Could the protein have degraded?
-
Are you using the correct lysis buffer?
Antibody Concentrations and Incubation
-
Is your primary antibody concentration optimal?
-
Is the primary antibody active?
-
Are the incubation times sufficient?
-
Is your secondary antibody appropriate and at the right concentration?
Blocking and Washing
-
Is your blocking buffer masking the epitope?
-
Solution: While blocking is crucial to prevent non-specific binding, over-blocking can mask the epitope your antibody recognizes.[1] Try switching your blocking agent (e.g., from non-fat milk to BSA or vice-versa) or reducing the blocking time.[2][7][11] For phosphorylated proteins, BSA is generally preferred over milk.[7][8]
-
-
Are you washing the membrane excessively?
Transfer and Detection
-
Was the protein transfer from the gel to the membrane successful?
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S or the gel with Coomassie Blue after transfer.[1] For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.22 µm) and optimizing the transfer time to prevent the protein from passing through the membrane.[2]
-
-
Is your detection reagent active?
-
Solution: Ensure your ECL substrate or other detection reagents have not expired and are active. You can test the secondary antibody and substrate by directly dotting a small amount of the secondary onto the membrane and then adding the substrate.[1]
-
-
Was the exposure time adequate?
-
Solution: If the signal is faint, increase the exposure time to the film or digital imager.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what signaling pathways does it affect?
This compound is a steroidal saponin isolated from the plant Ophiopogon japonicus.[12] It has been shown to induce autophagy and apoptosis in cancer cells by activating the JNK/c-Jun signaling pathway.[13] Other studies suggest it can inhibit the PI3K/Akt/mTOR signaling pathway and modulate the Wnt/β-catenin pathway.[14][15]
Q2: How should I prepare my cell lysates after this compound treatment?
After treating your cells with this compound for the desired time, follow these general steps for lysate preparation:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.
-
Scrape the cells and transfer the suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube and determine the protein concentration.[3]
Q3: Which blocking buffer is best when studying proteins affected by this compound?
The choice of blocking buffer can be critical.
-
Non-fat dry milk (3-5% in TBST or PBST): A common and cost-effective choice for general Western blotting.
-
Bovine Serum Albumin (BSA) (3-5% in TBST or PBST): This is often the preferred choice when detecting phosphorylated proteins, as milk contains phosphoproteins like casein that can lead to high background.[8][16] Given that this compound affects phosphorylation-dependent pathways like PI3K/Akt, BSA may be a better option.
Q4: Can you provide a general protocol for Western blotting after this compound treatment?
While specific conditions should be optimized for your target protein and antibodies, here is a general protocol:
| Step | Detailed Methodology |
| 1. Sample Preparation | Treat cells with the desired concentration of this compound. Lyse cells in RIPA buffer or a similar buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[3] |
| 2. SDS-PAGE | Mix 20-40 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.[3][5] |
| 3. Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[1] |
| 4. Blocking | Block the membrane with 5% non-fat milk or 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[2] |
| 5. Primary Antibody Incubation | Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][10] |
| 6. Washing | Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. |
| 7. Secondary Antibody Incubation | Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.[6] |
| 8. Washing | Repeat the washing step as described in step 6. |
| 9. Detection | Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. |
| 10. Imaging | Capture the chemiluminescent signal using X-ray film or a digital imaging system.[6] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and understanding of the cellular mechanisms affected by this compound, the following diagrams illustrate a standard Western blot workflow and the key signaling pathways modulated by this compound.
Caption: A generalized workflow for Western blot analysis.
Caption: Signaling pathways modulated by this compound.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. assaygenie.com [assaygenie.com]
- 10. youtube.com [youtube.com]
- 11. bosterbio.com [bosterbio.com]
- 12. CAS 38971-41-4: this compound | CymitQuimica [cymitquimica.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | CAS:38971-41-4 | Manufacturer ChemFaces [chemfaces.com]
- 15. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Ophiopogonin B Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing variability in cytotoxicity assays involving Ophiopogonin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound (OP-B) is a steroidal saponin isolated from the root of Ophiopogon japonicus.[1] It has demonstrated anti-cancer effects in various cell lines.[2][3] Its primary mechanisms of action include the induction of:
-
Apoptosis: this compound can induce programmed cell death in cancer cells.[1][4] In some cases, this is mediated through the JAK2/STAT3 signaling pathway.[4]
-
Autophagy: It can trigger autophagy, a cellular self-degradation process, which can lead to cell death.[1][5]
-
Mitotic Catastrophe: OP-B has been shown to cause cell cycle arrest, leading to mitotic catastrophe in non-small cell lung cancer cells.[1]
-
Pyroptosis: In cisplatin-resistant lung cancer cells, this compound has been found to induce pyroptosis, a form of inflammatory cell death, through a Caspase-1/GSDMD pathway.[6]
Q2: I am observing high variability between my experimental replicates. What are the common causes?
A2: High replicate variability in cytotoxicity assays like the MTT assay is a common issue.[7] Key contributing factors include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to different baseline metabolic rates.
-
"Edge Effect": Wells on the periphery of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound efficacy.[7]
-
Compound Precipitation: this compound, like many natural saponins, may have limited solubility in aqueous culture media, leading to inconsistent concentrations across wells.[8]
-
Incomplete Formazan Solubilization (MTT Assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[9]
-
Pipetting Errors: Small inaccuracies in pipetting reagents or compounds can lead to significant variations.[10]
Q3: My IC50 values for this compound are inconsistent with published data. Why might this be?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to this compound.[3]
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, LDH, ATP-based) can yield different IC50 values as they measure different cellular parameters (metabolic activity vs. membrane integrity vs. ATP levels).[11]
-
Experimental Conditions: Factors such as cell density, treatment duration, and serum concentration in the media can all influence the apparent cytotoxicity.[9]
-
Compound Purity and Handling: The purity of the this compound and the solvent used to dissolve it can affect its activity.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound cytotoxicity experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance in Control Wells | Contamination of media or reagents. Phenol red in the medium can interfere with some assays.[9] | Use fresh, sterile reagents. Consider using a serum-free and phenol red-free medium during the final assay steps.[9] Include a "medium only" blank for background subtraction.[12] |
| Low Absorbance Signal | Cell density is too low.[12] Incubation time with the compound or assay reagent is too short. | Optimize cell seeding density to ensure a robust signal in the linear range of the assay. Increase incubation times as appropriate for the specific cell line and assay. |
| Compound Precipitation Observed in Wells | Poor solubility of this compound in the culture medium.[8] | Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. Perform a solubility test prior to the experiment. |
| Inconsistent Results in Outer Wells of the Plate | The "edge effect" due to increased evaporation and temperature changes.[7] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. |
| Data Variability Between Experiments | Differences in cell passage number or confluency. Inconsistent reagent preparation. | Use cells within a consistent range of passage numbers. Seed cells at the same confluency for each experiment. Prepare fresh reagents for each experiment to avoid degradation. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in buffered DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Cytotoxicity Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[15]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[15]
-
Medium Background Control: Wells containing only culture medium.
-
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing diaphorase and NAD+) to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the assay kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle, and maximum release controls.
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note that these values can vary based on experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | CCK-8 | 48 | 14.22 ± 1.94 | [3] |
| NCI-H1299 | Non-small cell lung cancer | CCK-8 | 48 | 12.14 ± 2.01 | [3] |
| NCI-H460 | Non-small cell lung cancer | CCK-8 | 48 | 6.11 ± 1.83 | [3] |
| AGS | Gastric Cancer | CCK-8 | 48 | 10.27 | [2] |
| NCI-N87 | Gastric Cancer | CCK-8 | 48 | 21.32 | [2] |
| MHCC97-H | Hepatocellular Carcinoma | CCK-8 | 48 | ~10-20 (estimated from data) | [4] |
| A549/DDP (Cisplatin-resistant) | Non-small cell lung cancer | CCK-8 | 24 | More sensitive than parental A549 | [6] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound modulates multiple signaling pathways to induce cell death.
Caption: General workflow for performing a cytotoxicity assay.
References
- 1. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces gastric cancer cell death by blocking the GPX4/xCT-dependent ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ophiopogonin B stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of Ophiopogonin B, particularly when stored in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the documented stability of this compound in DMSO when stored at -20°C?
Currently, there are no specific long-term stability studies publicly available that quantify the degradation rate of this compound in DMSO at -20°C. However, standard laboratory practice involves preparing stock solutions of this compound in DMSO and storing them at -20°C for use in various assays.[1] While direct data is lacking, following best practices for compound storage in DMSO is critical to ensure the integrity and reproducibility of your experiments.
Q2: What are the best practices for preparing and storing this compound stock solutions in DMSO?
To maximize the stability and shelf-life of your this compound stock solution, it is crucial to adhere to the following guidelines:
-
Use High-Quality Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Water in DMSO can lead to the degradation of dissolved compounds. Therefore, using anhydrous (water-free) DMSO and handling it in a low-humidity environment is recommended.
-
Select Appropriate Containers: Store stock solutions in airtight glass or polypropylene vials to prevent moisture absorption and potential leaching from other types of plastic.[2][4] Amber vials are preferred to protect the compound from light, which can also cause degradation.[2][3]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to dispense the stock solution into smaller, single-use aliquots.[4][5]
-
Proper Storage Conditions: Store the aliquots at a stable -20°C or, for longer-term storage, at -80°C.[4] Ensure the container is tightly sealed.[6][7]
Q3: How can I assess the stability of my this compound stock solution over time?
Since there is no definitive stability data, it is prudent to perform periodic quality control on your stock solutions, especially for long-term experiments. A suggested workflow for stability assessment is outlined below. This typically involves using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the purity of an aged aliquot to a freshly prepared standard or a time-zero sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have low solubility at the stored concentration, or the solvent may have absorbed water, reducing solubility. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a lower concentration stock solution. Ensure anhydrous DMSO is used and stored properly. |
| Inconsistent experimental results | This could be due to degradation of this compound in the stock solution, inaccurate pipetting, or issues with the assay itself. | Use a fresh aliquot for each experiment. Perform a quality check on the stock solution using HPLC/LC-MS. Verify pipetting accuracy and ensure all other experimental parameters are consistent. |
| Final DMSO concentration affects cell viability | High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.1% to avoid cytotoxic effects.[1] |
Experimental Protocols
Below are summaries of experimental protocols utilizing this compound, with quantitative data presented in tables.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of non-small cell lung cancer cells.[1]
Methodology:
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Seed cells (A549, NCI-H1299, NCI-H460) in 96-well plates at a density of 5x10³ cells/well in 100 µL of suspension.
-
After allowing cells to adhere, treat them with varying concentrations of this compound.
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Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or Alamar Blue solution to each well.
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Incubate for an additional 30 minutes at 37°C.
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Measure the absorbance using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for Alamar Blue).
| Parameter | Value |
| Cell Lines | A549, NCI-H1299, NCI-H460 |
| Seeding Density | 5 x 10³ cells/well |
| This compound Doses | Various concentrations |
| Final DMSO Concentration | < 0.01% |
| Incubation Time (post-reagent) | 30 minutes |
| Absorbance Wavelength | 450 nm (CCK-8) or 570 nm (Alamar Blue) |
Western Blot Analysis
This protocol details the procedure for analyzing protein expression in cells treated with this compound.[1]
Methodology:
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Lyse the treated cells and determine the protein concentration using a BCA assay.
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Load 50 µg of protein mixed with 5x SDS loading buffer onto a 10%-15% SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Incubate with HRP-labeled secondary antibodies for 2 hours at room temperature.
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Visualize the protein bands using an appropriate detection method.
| Parameter | Value |
| Protein Loading Amount | 50 µg |
| Gel Percentage | 10% - 15% SDS-PAGE |
| Blocking Agent | 5% non-fat milk |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 2 hours at room temperature |
Signaling Pathway
This compound has been shown to induce autophagy and apoptosis in colon cancer cells by activating the JNK/c-Jun signaling pathway.
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 3. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. Ophiopogonin D' | CAS:65604-80-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 7. What is the best way of storing a DMSO in a research lab? - Quora [quora.com]
How to prevent Ophiopogonin B precipitation in media
Welcome to the technical support center for Ophiopogonin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
This compound (OP-B) is a type of steroidal saponin, a natural compound found in plants like Ophiopogon japonicus.[1][2] Its chemical structure consists of a large, non-polar steroid core and sugar moieties. This structure makes it poorly soluble in water and aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent, is diluted into an aqueous medium, the compound can rapidly come out of solution and form a visible precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[3][4] Other organic solvents like methanol and ethanol can also be used.[4] It is critical to prepare a high-concentration stock solution in the appropriate solvent before diluting it to the final working concentration in your experimental medium.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. Many published studies maintain a final DMSO concentration of less than 0.01%.[3] High concentrations of DMSO can alter the solubility of media components and lead to precipitation, in addition to affecting the experimental results.[5]
Data & Protocols
Data Presentation
For successful experimental design, understanding the solubility and effective concentrations of this compound is crucial.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Water | Poorly soluble / Insoluble | [6] |
Table 2: Example IC₅₀ Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| A549 | 14.22 ± 1.94 | [3] |
| NCI-H1299 | 12.14 ± 2.01 | [3] |
| NCI-H460 | 6.11 ± 1.83 | [3] |
Experimental Protocols
Following standardized protocols for solution preparation is key to preventing precipitation.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: ~722.9 g/mol ) in a sterile microcentrifuge tube.[1] For example, for 1 mL of a 10 mM stock, weigh 0.723 mg.
-
Dissolving: Add the appropriate volume of 100% sterile DMSO.
-
Mixing: Vortex the solution vigorously until all the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to two weeks.[2]
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
This protocol uses a serial dilution approach to minimize abrupt solvent changes that cause precipitation.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed media. For example, add 1 µL of the 10 mM stock to 99 µL of media to get a 100 µM solution.
-
Vortex or flick the tube gently immediately after adding the stock.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to your final volume of pre-warmed culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to achieve a final concentration of 10 µM.
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Crucially, add the this compound solution dropwise to the media while gently vortexing or swirling the tube/flask. This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.
-
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Troubleshooting Guide
Q4: I observed immediate precipitation when I added my this compound stock solution to the culture medium. What went wrong and how can I fix it?
This is a common issue caused by the low aqueous solubility of this compound. The flowchart below provides a step-by-step guide to diagnose and solve the problem.
Caption: Troubleshooting flowchart for this compound precipitation.
The most effective method to prevent precipitation is to ensure the compound is dispersed quickly in warm media while keeping the final organic solvent concentration to a minimum.
Visualized Workflows and Pathways
Recommended Workflow for Solution Preparation
Following a validated workflow minimizes the chances of precipitation. The diagram below illustrates the key steps for preparing the final working solution from a DMSO stock.
Caption: Recommended workflow for preparing this compound working solutions.
Affected Signaling Pathway: PI3K/Akt
This compound has been reported to exert anti-tumor effects by inhibiting key cellular signaling pathways.[2][3] Understanding these pathways can provide context for your experimental results.
Caption: Simplified diagram of this compound inhibiting the PI3K/Akt pathway.
References
- 1. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 38971-41-4 | this compound [phytopurify.com]
- 3. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding issues with Ophiopogonin B antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding and other common issues encountered when using antibodies targeted against the small molecule Ophiopogonin B. Given the inherent challenges in developing antibodies against small molecules (haptens), this guide focuses on rigorous experimental technique and systematic troubleshooting to achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is non-specific binding a common issue with antibodies against small molecules like this compound?
A1: this compound is a small molecule, also known as a hapten. By themselves, haptens are not immunogenic, meaning they cannot induce a strong immune response to generate antibodies.[1][2][3][4] To make them immunogenic, they must be conjugated to a larger carrier protein (e.g., BSA, KLH). Several issues can arise from this process:
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Antibodies may recognize the carrier or linker: The immune system may generate antibodies against the carrier protein or the chemical linker used to attach this compound, not just the small molecule itself. These antibodies will bind non-specifically to other proteins in your sample.[2]
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Low Affinity and Specificity: Antibodies generated against small, structurally simple haptens may have lower affinity and specificity compared to antibodies against large protein antigens, leading to off-target binding.[2][5]
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Conformational Dependence: The antibody may recognize a specific conformation of the this compound-carrier conjugate that is different from the native conformation of the molecule in your experimental system.
Q2: What is the difference between a competitive and a sandwich immunoassay, and which is better for a small molecule like this compound?
A2: For a small molecule like this compound, a competitive immunoassay (like a competitive ELISA) is the most common and appropriate format. A sandwich immunoassay requires two antibodies that can bind to different epitopes on the target simultaneously, which is not possible for a small molecule.[6]
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Competitive Assay: The signal is inversely proportional to the amount of this compound in the sample. Labeled this compound competes with the unlabeled this compound in your sample for a limited number of antibody binding sites. High sample concentration leads to a low signal.
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Sandwich Assay: Requires a larger target with multiple antibody binding sites. This format is not suitable for small haptens.
Q3: Should I use a monoclonal or polyclonal antibody for this compound?
A3: Both have potential advantages and disadvantages.
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Monoclonal Antibody: Offers high batch-to-batch consistency and is specific to a single epitope. However, if that single epitope is partially shared by other molecules, significant cross-reactivity can occur.
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Polyclonal Antibody: A mix of antibodies that recognize multiple epitopes on the target. This can sometimes increase signal, but it also carries a higher risk of non-specific binding to various off-target molecules.
For initial experiments, a well-characterized monoclonal antibody is often preferred if available. However, regardless of the type, thorough validation is critical.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: I am seeing high background across my entire ELISA plate. What is the cause?
A: This is a classic sign of non-specific binding of either the primary or secondary antibody, or issues with the blocking or washing steps.
| Possible Cause | Troubleshooting Action |
| Insufficient Blocking | Increase blocking incubation time (e.g., 2 hours at RT or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA). Try a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers).[7] |
| Antibody Concentration Too High | Titrate your primary antibody to find the optimal concentration that gives the best signal-to-noise ratio. A common starting range is 0.5-2.0 µg/mL. Perform a control with the secondary antibody alone to ensure it is not the source of non-specific binding.[8] If it is, titrate the secondary antibody. |
| Inadequate Washing | Increase the number of wash steps (from 3 to 5-6). Increase the volume of wash buffer used for each wash. Add a 30-second soak step during each wash. Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%).[7][8] |
| Cross-Reactivity of Reagents | Ensure your secondary antibody is pre-adsorbed against the species of your sample to minimize cross-reactivity. If using a biotin-streptavidin system, be aware of endogenous biotin in your sample and block accordingly. |
| Contaminated Reagents | Use fresh, sterile buffers and substrate solutions. Ensure the stop solution is clear before use (yellow indicates contamination).[8] |
Western Blot
Q: My Western blot shows multiple non-specific bands in addition to my expected signal.
A: This indicates that your primary or secondary antibody is binding to other proteins in the lysate.
| Possible Cause | Troubleshooting Action |
| Primary Antibody Concentration | This is the most common cause. Reduce the primary antibody concentration significantly. Perform a dot blot to determine an optimal starting concentration. |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST. Milk can sometimes be a better blocker for "dirtier" lysates. |
| Stringency of Washes | Increase the number and duration of washes with TBST. You can also slightly increase the Tween-20 concentration in your wash buffer (e.g., to 0.1-0.2%) to reduce weaker, non-specific interactions. |
| Secondary Antibody Issues | Run a control lane with only the secondary antibody to see if it is the source of the non-specific bands. Use a highly cross-adsorbed secondary antibody. |
| Sample Preparation | Ensure fresh protease inhibitors are added to your lysis buffer to prevent protein degradation, which can sometimes lead to non-specific antibody binding. |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Q: I am observing high, diffuse background staining in my tissue/cell samples.
A: This can be caused by several factors, including antibody non-specificity, autofluorescence, or issues with tissue processing.
| Possible Cause | Troubleshooting Action |
| Non-Specific Antibody Binding | Decrease the primary antibody concentration. Perform an isotype control (incubate with a non-immune IgG from the same species as your primary antibody at the same concentration) to assess non-specific Fc receptor binding.[9] |
| Insufficient Blocking | Block with 5-10% normal serum from the same species as your secondary antibody for at least 1 hour. This blocks endogenous Fc receptors.[9] |
| Autofluorescence | View the sample under the microscope before any antibody staining to check for endogenous fluorescence. Use a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher if necessary. |
| Fixation/Permeabilization Issues | Over-fixation can sometimes expose charged residues that lead to non-specific binding. Optimize your fixation time and concentration. Ensure permeabilization (e.g., with Triton X-100 or saponin) is sufficient but not excessive. |
| Secondary Antibody Control | Always run a "secondary only" control to ensure the secondary antibody is not binding non-specifically to your sample. |
Experimental Protocols
General Workflow for Troubleshooting Non-Specific Binding
This workflow provides a logical sequence for diagnosing and resolving non-specific binding issues.
Caption: A logical workflow for diagnosing and resolving non-specific antibody binding.
Protocol: Competitive ELISA for this compound
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Coating: Coat a 96-well high-binding plate with this compound conjugated to a carrier protein (e.g., this compound-BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
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Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
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Blocking: Block non-specific sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST) and incubate for 2 hours at room temperature (RT).
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Washing: Repeat the wash step.
-
Competition: Add 50 µL of your standards or samples to the wells. Immediately add 50 µL of the primary anti-Ophiopogonin B antibody (at a pre-determined optimal dilution) to all wells. Incubate for 2 hours at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
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Detection: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
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Substrate: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
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Stop: Add 50 µL of Stop Solution (e.g., 1M H₂SO₄).
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Read: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of this compound in the samples.
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways in cancer cells. Understanding these pathways can provide context for your experiments.[8][10][11]
Hippo Signaling Pathway
Caption: this compound induces apoptosis via the Hippo signaling pathway.[1][10]
PI3K/AKT Signaling Pathway
Caption: this compound inhibits hepatocellular carcinoma progression via the PI3K/AKT pathway.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Anti-hapten antibodies in response to skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocompare.com [biocompare.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Adjusting Ophiopogonin B treatment time for optimal effect
Welcome to the technical support center for Ophiopogonin B (OP-B) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, with a specific focus on adjusting treatment time for maximal effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment time for this compound?
A1: The optimal concentration and treatment time for this compound are highly dependent on the cell line and the specific biological endpoint being investigated. Based on published studies, concentrations typically range from 5 µM to 50 µM. Treatment durations can vary from 12 to 72 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions. For initial experiments, consider testing a range of concentrations (e.g., 5, 10, 20 µM) at several time points (e.g., 12, 24, 48 hours).
Q2: I am not observing the expected apoptotic effect of this compound. What could be the reason?
A2: Several factors could contribute to a lack of apoptotic effect. Firstly, the treatment time may be too short. Apoptosis is a process that takes time to manifest. Consider extending the treatment duration to 48 or 72 hours. Secondly, the concentration of this compound may be suboptimal for your cell line. Perform a dose-response experiment to identify the IC50 value. Lastly, the mechanism of cell death induced by this compound can be cell-type specific and may include other forms of cell death like autophagy or mitotic catastrophe. It is advisable to assess markers for these processes as well.
Q3: How does treatment time affect the activation of signaling pathways by this compound?
A3: The timing of signaling pathway activation or inhibition by this compound can vary. Some pathways may show an early and transient response, while others may exhibit a more sustained effect. For example, early signaling events might be detectable within hours of treatment, while downstream effects on protein expression or cell fate may require 24 hours or longer. A time-course Western blot analysis is the most effective way to characterize the kinetics of a specific signaling pathway in your experimental model.
Q4: Should I change the media and add fresh this compound during a long-term experiment (e.g., 72 hours)?
A4: For most in vitro experiments, it is common practice to add the drug once at the beginning of the treatment period and not replenish it. This is because the stability and metabolism of the compound in culture are part of the experimental conditions. However, if you are concerned about compound degradation or nutrient depletion in your long-term culture, you should perform a pilot study to compare the effects of a single treatment versus media changes with fresh compound.
Troubleshooting Guide: Optimizing this compound Treatment Time
This guide provides a structured approach to troubleshooting common issues related to the timing of this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No significant effect on cell viability at 24 hours. | Insufficient treatment duration for the effect to manifest. | Extend the treatment time to 48 and 72 hours. Some cellular processes, like apoptosis, require a longer induction period. |
| Cell line is resistant to the tested concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50. | |
| Inconsistent results between replicate experiments. | Variation in cell seeding density or cell health. | Ensure consistent cell seeding and that cells are in the logarithmic growth phase at the time of treatment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound and store them appropriately. | |
| Difficulty detecting changes in signaling pathway activation. | The chosen time point is not optimal for observing the change. | Perform a time-course experiment (e.g., 0, 2, 6, 12, 24, 48 hours) to identify the peak of activation or inhibition of the target protein. |
| The antibody used for Western blotting is not specific or sensitive enough. | Validate your antibodies using positive and negative controls. | |
| Observed effect is transient and disappears at later time points. | The cellular response is an early and adaptive one. | Capture the early time points in your analysis. This transient activation may still be biologically significant. |
| The compound is being metabolized or extruded by the cells. | Consider using inhibitors of drug metabolism or efflux pumps if this is a concern, but be aware of potential off-target effects. |
Data Presentation
Table 1: Effect of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (hours) | Inhibition of Viability (%) | Reference |
| Nasopharyngeal Carcinoma (C666-1) | 5 | 24 | ~20 | [1] |
| 10 | 24 | ~40 | [1] | |
| 20 | 24 | ~60 | [1] | |
| 5 | 48 | ~30 | [1] | |
| 10 | 48 | ~55 | [1] | |
| 20 | 48 | ~75 | [1] | |
| Hepatocellular Carcinoma (MHCC97-H) | 5 | 48 | Not specified | [2] |
| 10 | 48 | Not specified | [2] | |
| 20 | 48 | Not specified | [2] | |
| Non-Small Cell Lung Cancer (A549) | 10 | 24 | Not specified | [1] |
| 20 | 24 | >30 | [1] |
Table 2: Time-Dependent Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| Apoptosis | Nasopharyngeal Carcinoma (C666-1) | 10 | 48 | Significant increase in apoptosis | [1] |
| Apoptosis | Hepatocellular Carcinoma (MHCC97-H) | 5, 10, 20 | 48 | Dose-dependent increase in apoptosis | [2] |
| Cell Cycle Arrest | Non-Small Cell Lung Cancer (H460) | 10 | Not specified | G0/G1 phase arrest | [1] |
| Inhibition of Migration | Non-Small Cell Lung Cancer (A549) | 2.5 | 24 | Decreased migration | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for different time points (e.g., 12, 24, 48, 72 hours).
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
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Cell Lysis: After treating cells with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-JNK, JNK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound signaling pathways.
Experimental Workflow for Optimizing Treatment Time
Caption: Workflow for optimizing treatment time.
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ophiopogonin B vs. Ophiopogonin D: A Comparative Analysis of Anticancer Activity
Ophiopogonin B (OP-B) and Ophiopogonin D (OP-D), two steroidal saponins isolated from the tuber of Ophiopogon japonicus, have emerged as promising candidates in oncology research. Both compounds exhibit significant cytotoxic effects across a range of cancer cell lines, yet they achieve these outcomes through distinct and sometimes overlapping molecular mechanisms. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to inform researchers and drug development professionals.
Comparative Cytotoxicity
While a direct head-to-head comparison under identical experimental conditions is limited in published literature, a compilation of data from various studies reveals the potent, dose-dependent cytotoxic nature of both saponins. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities and mechanisms of action.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | Non-Small Cell Lung | A549 | 14.22 ± 1.94 | 24 | [1] |
| Non-Small Cell Lung | NCI-H1299 | 12.14 ± 2.01 | 24 | [1] | |
| Non-Small Cell Lung | NCI-H460 | 16.11 ± 1.83 | 24 | [1] | |
| Colon Cancer | HT-29 | ~15 | 48 | [2] | |
| Colon Cancer | HCT-116 | ~12 | 48 | [2] | |
| Ophiopogonin D | Laryngocarcinoma | AMC-HN-8 | ~25 | 24 | [3] |
| Breast Cancer | MCF-7 | Not specified | 24-72 | [4][5] | |
| Colorectal Cancer | HCT116 | ~20-40 | 24 | [6][7] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Ophiopogonin D in Various Cancer Cell Lines.
Mechanisms of Action: A Divergence in Cellular Pathways
The anticancer efficacy of this compound and D stems from their ability to induce various forms of programmed cell death and inhibit cancer progression pathways, including apoptosis, autophagy, ferroptosis, and cell cycle arrest.
This compound: A Multi-faceted Inducer of Cell Death
This compound demonstrates broad activity, engaging multiple signaling pathways to suppress tumorigenesis. Its primary mechanisms include:
-
Induction of Apoptosis: OP-B triggers apoptosis through both mitochondrial-dependent and independent pathways. In nasopharyngeal carcinoma, it enhances the accumulation of reactive oxygen species (ROS), which in turn activates the Hippo signaling pathway, leading to apoptosis.[8][9][10] It also modulates the Bax/Bcl-2 ratio and activates caspase-3.[8] In colon cancer, OP-B activates the JNK/c-Jun signaling pathway to induce apoptosis and autophagy.[2]
-
Cell Cycle Arrest: Studies show OP-B can arrest the cell cycle at the G0/G1 phase in colon cancer cells and at the S and G2/M phases in A549 lung cancer cells, leading to mitotic catastrophe.[2][11]
-
Induction of Ferroptosis: In gastric cancer cells, OP-B has been shown to induce ferroptosis, an iron-dependent form of cell death, by inhibiting the GPX4/xCT system.[12]
-
Inhibition of Metastasis: OP-B can suppress the migration and invasion of non-small cell lung cancer (NSCLC) cells by enhancing the interaction between Axin and β-catenin.[1][13]
Figure 1: Simplified signaling pathways modulated by this compound.
Ophiopogonin D: Targeted Disruption of Cell Cycle and Survival Signaling
Ophiopogonin D primarily exerts its anticancer effects by inducing cell cycle arrest and apoptosis through well-defined signaling cascades.
-
Cell Cycle Arrest at G2/M Phase: A consistent finding across multiple studies is the ability of OP-D to cause cell cycle arrest at the G2/M checkpoint.[4][5] This is often associated with the downregulation of key regulatory proteins, most notably Cyclin B1.[3][4][14]
-
Induction of Apoptosis: OP-D robustly induces apoptosis by activating both the intrinsic (mitochondrial) and extrinsic pathways, evidenced by the activation of caspase-9 and caspase-8, respectively.[3][4][14]
-
Inhibition of Pro-Survival Pathways: OP-D has been shown to inhibit several critical pro-survival signaling pathways. In NSCLC, it abrogates the STAT3 signaling cascade.[15] In other cancers, it has been found to suppress the PI3K/Akt/mTOR and NF-κB pathways.[14][16][17] In colorectal cancer, it can induce p53 and inhibit the oncogene c-Myc.[6][7]
Figure 2: Simplified signaling pathways modulated by Ophiopogonin D.
Key Experimental Protocols
The following sections detail standardized methodologies used to evaluate the anticancer effects of this compound and D.
Cell Viability Assessment (MTT Assay)
This protocol is widely used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound or D (e.g., 0-50 µM). A control group receives a medium with DMSO. The plates are incubated for a specified period (24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Figure 3: Standard workflow for a cell viability (MTT) assay.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based method quantifies the extent of apoptosis induced by the compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or D for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions (e.g., from an Annexin V-FITC/PI Apoptosis Detection Kit).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to measure the expression levels of specific proteins involved in the signaling pathways affected by the compounds.
-
Protein Extraction: Following treatment with this compound or D, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Cyclin B1, Caspase-3, p-STAT3, GPX4, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Summary and Conclusion
This compound and Ophiopogonin D are potent anticancer agents that operate through distinct, though occasionally convergent, mechanisms.
-
This compound appears to be a multi-modal agent, capable of inducing apoptosis, ferroptosis, and autophagy while arresting the cell cycle. Its activity against pathways like Hippo and JNK, and its novel induction of ferroptosis, make it a versatile candidate for various cancer types, including those resistant to conventional apoptosis-inducing drugs.[8][11][12]
-
Ophiopogonin D demonstrates a more targeted mechanism, primarily focused on inducing G2/M cell cycle arrest via Cyclin B1 suppression and promoting apoptosis through caspase activation.[3][4] Its potent inhibition of major survival pathways like STAT3 and PI3K/Akt highlights its potential for cancers addicted to these signaling cascades.[15][16]
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcimjournal.com [jcimjournal.com]
- 5. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 8. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiopogonin B induces reactive oxygen speciesdependent apoptosis...: Ingenta Connect [ingentaconnect.com]
- 10. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 11. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces gastric cancer cell death by blocking the GPX4/xCT-dependent ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmrxiv.de [pharmrxiv.de]
- 15. mdpi.com [mdpi.com]
- 16. Antitumor effects of ophiopogonin D on oral squamous cell carcinoma -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 17. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
Ophiopogonin B and Cisplatin: A Synergistic Combination Against Lung Cancer
A promising strategy to overcome cisplatin resistance in non-small cell lung cancer (NSCLC) has emerged from preclinical studies investigating the synergistic effects of Ophiopogonin B (OP-B) and the conventional chemotherapeutic agent, cisplatin. Research indicates that OP-B not only exhibits its own anti-tumor properties but also significantly enhances the sensitivity of cisplatin-resistant lung cancer cells to cisplatin, primarily through the induction of a specialized form of inflammatory cell death known as pyroptosis.
This guide provides a comprehensive comparison of the anti-cancer effects of this compound and cisplatin, both individually and in combination, with a focus on cisplatin-resistant lung cancer models. The supporting experimental data, detailed methodologies, and elucidated molecular pathways are presented to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Lung Cancer Cells
In vitro studies utilizing the human non-small cell lung cancer cell line A549 and its cisplatin-resistant counterpart, A549/DDP, have demonstrated the potent synergistic activity of this compound and cisplatin.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for this compound and cisplatin individually. Notably, A549/DDP cells exhibited significant resistance to cisplatin compared to the parental A549 cells.[1] However, the combination of this compound and cisplatin resulted in a synergistic cytotoxic effect, particularly in the resistant cell line.[1]
| Cell Line | Treatment | IC50 (µM) |
| A549 | Cisplatin (DDP) | 83.92[1] |
| A549/DDP | Cisplatin (DDP) | 2568[1] |
| A549 | This compound (OP-B) | Not specified |
| A549/DDP | This compound (OP-B) | More sensitive than A549[1] |
| A549/DDP | OP-B + DDP (160 µM) | Synergistic Effect Observed[1] |
Table 1: Comparative IC50 values of Cisplatin and this compound in A549 and A549/DDP cells. The synergistic effect of the combination was confirmed, although specific IC50 values for the combination were not provided in the primary study.
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound was also evaluated in an in vivo orthotopic xenograft mouse model using A549 and A549/DDP cells. Treatment with this compound alone led to a dose-dependent decrease in tumor volume in both cell lines, with a more pronounced inhibitory effect observed in the cisplatin-resistant A549/DDP tumors.[1] While the primary study confirmed a synergistic effect in vitro, in vivo data for the combination therapy was not presented.
| Treatment Group | Cell Line | Mean Tumor Volume (mm³) - Day 25 | Tumor Inhibition Rate (%) |
| Control | A549 | Data not specified | - |
| OP-B (1.5 mg/kg) | A549 | Dose-dependent decrease[1] | Data not specified |
| OP-B (3 mg/kg) | A549 | Dose-dependent decrease[1] | Data not specified |
| Control | A549/DDP | Data not specified | - |
| OP-B (1.5 mg/kg) | A549/DDP | More significant decrease than A549[1] | More significant than A549[1] |
| OP-B (3 mg/kg) | A549/DDP | More significant decrease than A549[1] | More significant than A549[1] |
Table 2: In vivo anti-tumor effect of this compound on A549 and A549/DDP xenografts. The data indicates a significant reduction in tumor volume with OP-B treatment, particularly in the cisplatin-resistant model.
Mechanism of Synergistic Action: Induction of Pyroptosis
The primary mechanism underlying the synergistic effect of this compound and cisplatin in cisplatin-resistant lung cancer cells is the induction of pyroptosis, a pro-inflammatory form of programmed cell death.[1] This process is mediated by the Caspase-1/Gasdermin D (GSDMD) signaling pathway.
This compound treatment was found to significantly induce morphological features of pyroptosis, including cell swelling and membrane rupture, in A549/DDP cells.[1] This was further corroborated by biochemical assays that are indicative of pyroptosis.
| Assay | Effect of this compound on A549/DDP cells |
| Lactate Dehydrogenase (LDH) Release | Increased release, indicating loss of membrane integrity.[1] |
| Mitochondrial Membrane Potential (MMP) | Decreased MMP, a key event in pyroptosis.[1] |
| Interleukin-1β (IL-1β) Production | Increased production of the pro-inflammatory cytokine IL-1β.[1] |
Table 3: Indicators of pyroptosis induced by this compound in cisplatin-resistant lung cancer cells.
Signaling Pathway
The synergistic induction of pyroptosis by this compound and cisplatin is orchestrated through the activation of the Caspase-1/GSDMD pathway. This compound treatment leads to the activation of Caspase-1, which in turn cleaves GSDMD. The N-terminal fragment of GSDMD then oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory contents.
Caption: Synergistic induction of pyroptosis by this compound and Cisplatin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed A549 and A549/DDP cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or their combination for 24 to 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture and Treatment: Culture and treat the cells with this compound as described for the cell viability assay.
-
Supernatant Collection: After the treatment period, centrifuge the plates and collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the mixture at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Determine the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent).
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
Cell Staining: After drug treatment, incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a flow cytometer. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or pyroptotic cells with low MMP will show green fluorescence (JC-1 monomers).
-
Quantification: Quantify the change in the red/green fluorescence intensity ratio to determine the loss of MMP.
Interleukin-1β (IL-1β) ELISA
-
Sample Collection: Collect the cell culture supernatant after drug treatment.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Concentration Determination: Determine the concentration of IL-1β in the samples by comparing the absorbance to a standard curve generated with known concentrations of recombinant IL-1β.
Caption: Workflow of in vitro and in vivo experimental procedures.
Conclusion
The synergistic combination of this compound and cisplatin presents a compelling therapeutic strategy for overcoming cisplatin resistance in non-small cell lung cancer. By inducing pyroptosis through the Caspase-1/GSDMD pathway, this compound effectively resensitizes resistant cancer cells to the cytotoxic effects of cisplatin. The experimental data and elucidated mechanisms detailed in this guide provide a strong rationale for further investigation and development of this combination therapy for clinical applications in lung cancer treatment.
References
Ophiopogonin B and Paclitaxel: A Comparative In Vitro Efficacy Analysis in Non-Small Cell Lung Cancer
An objective comparison of the cytotoxic and mechanistic profiles of Ophiopogonin B and the established chemotherapeutic agent, paclitaxel, in the context of non-small cell lung cancer (NSCLC) cell lines. This guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy, supported by experimental details and pathway visualizations.
Executive Summary
This guide presents a head-to-head comparison of the in vitro efficacy of this compound, a natural saponin, and paclitaxel, a widely used chemotherapy drug, against non-small cell lung cancer (NSCLC), with a focus on the A549 cell line. Analysis of cytotoxicity, impact on cell cycle progression, and induction of apoptosis reveals that this compound demonstrates greater potency in inhibiting cell viability in A549 cells, exhibiting a lower IC50 value than paclitaxel. Both compounds induce cell cycle arrest at the G2/M phase and promote apoptosis, albeit through different primary signaling pathways. This report provides a detailed examination of the experimental data and methodologies to support these findings.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data points for this compound and paclitaxel in the A549 NSCLC cell line, derived from multiple in vitro studies.
| Parameter | This compound | Paclitaxel | Cell Line |
| Cytotoxicity (IC50) | ~2.63 µM[1] | ~16.47 µM[2] | A549 |
| Apoptosis (Sub-G1 Population) | 11.30% at 10 µM[1] | ~28% at 0.025 µM[3] | A549 |
| Cell Cycle Arrest (G2/M Phase) | 37.22% at 10 µM[1] | Significant arrest at 50 nM[4] | A549 |
Comparative Efficacy Analysis
Cytotoxicity
This compound exhibits a significantly lower IC50 value in A549 cells compared to paclitaxel, suggesting a higher potency in inhibiting cell proliferation in this specific cell line[1][2]. The IC50 value for this compound has been reported to be as low as 2.63 µM, whereas for paclitaxel, it is approximately 16.47 µM[1][2]. Other studies have reported varying IC50 values for this compound in different NSCLC cell lines, such as 14.22 µM in A549, 12.14 µM in NCI-H1299, and 16.11 µM in NCI-H460 cells.[5]
Apoptosis Induction
Both compounds are effective inducers of apoptosis. Treatment of A549 cells with 10 µM of this compound resulted in an 11.30% increase in the sub-G1 population, which is indicative of apoptotic cells[1]. Paclitaxel has also been shown to induce significant apoptosis in A549 cells, with one study reporting a maximum of approximately 28% apoptotic cells at a much lower concentration of 0.025 µM[3].
Cell Cycle Arrest
A hallmark of both this compound and paclitaxel is their ability to induce cell cycle arrest at the G2/M phase. For this compound, treatment with 10 µM led to an accumulation of 37.22% of A549 cells in the G2/M phase[1]. Paclitaxel is a well-established mitotic inhibitor that potently blocks cells in the G2/M phase, with significant effects observed at nanomolar concentrations[4].
Signaling Pathways
The mechanisms underlying the anticancer effects of this compound and paclitaxel involve distinct signaling pathways.
This compound: This natural compound has been shown to modulate multiple signaling pathways, including the Hippo pathway, PI3K/Akt, and Wnt/β-catenin, to exert its anti-proliferative and pro-apoptotic effects.[6]
Paclitaxel: The primary mechanism of action for paclitaxel is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to a prolonged G2/M arrest and subsequent apoptosis.[4] The MEG3-P53 pathway has also been implicated in paclitaxel-induced apoptosis in A549 cells.[7]
Caption: Signaling pathways of this compound and Paclitaxel.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and paclitaxel and to calculate their respective IC50 values.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the drug concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol is employed to assess the effects of this compound and paclitaxel on cell cycle distribution.
-
Cell Treatment: A549 cells are treated with the desired concentrations of this compound or paclitaxel for a specific duration.
-
Cell Harvesting: The cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 70% ice-cold ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to measure the DNA content.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Caption: Workflow for comparing this compound and Paclitaxel.
Conclusion
The in vitro data presented in this guide suggests that this compound is a more potent cytotoxic agent against the A549 non-small cell lung cancer cell line than paclitaxel, as evidenced by its lower IC50 value. Both compounds effectively induce G2/M phase cell cycle arrest and apoptosis. The distinct signaling pathways modulated by each compound offer potential for further investigation into their mechanisms and possible synergistic applications. This comparative analysis provides a valuable resource for researchers in the field of oncology drug discovery and development, highlighting this compound as a promising candidate for further preclinical and clinical evaluation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G2/M blockade by paclitaxel induces caveolin-1 expression in A549 lung cancer cells: caveolin-1 as a marker of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin B as a Therapeutic Agent for Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ophiopogonin B as a potential therapeutic agent for neuroinflammation, a key pathological feature of Alzheimer's disease. Its performance is evaluated against another natural saponin, Ginsenoside Rg1, and a conventional Alzheimer's drug, Donepezil. The information is based on preclinical data and aims to provide an objective overview for research and development purposes.
Comparative Efficacy in Neuroinflammation
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its comparators. It is important to note that the data is compiled from different studies and experimental conditions may vary. Therefore, a direct comparison of absolute values should be made with caution.
| Compound | Target/Assay | Model | Key Findings |
| This compound | Cell Viability (IC50) | A549, NCI-H1299, NCI-H460 (NSCLC cell lines) | IC50: 6.11 - 16.11 µM[1] |
| Ophiopogonin D | PMA-induced HL-60 cell adhesion to ECV304 cells (IC50) | In vitro cell co-culture | IC50: 1.38 nM[2] |
| Ginsenoside Rg1 | LPS-induced production of inflammatory cytokines (IL-1β, IL-6, TNF-α) | In vitro (glial cells) and in vivo (CUS rat model) | Significantly reduced cytokine levels[3][4] |
| LPS-induced neuronal damage and cognitive deficits | In vivo (mouse model) | Ameliorated cognitive deficits and neuronal ferroptosis[5] | |
| Donepezil | Aβ oligomer-induced release of inflammatory mediators (PGE2, IL-1β, TNF-α, NO) | In vitro (microglia) | Significantly attenuated the release of inflammatory mediators[6] |
| LPS-induced increases in proinflammatory cytokine mRNA levels | In vitro (BV2 microglial cells) | 10 or 50 µM Donepezil significantly decreased mRNA levels[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cell lines.
-
Protocol:
-
Seed cells (e.g., A549, NCI-H1299, NCI-H460) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
-
Objective: To model neuroinflammation in vitro and assess the anti-inflammatory effects of test compounds.
-
Protocol:
-
Culture murine microglial cells (e.g., BV2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treat the cells with the test compound (e.g., Ginsenoside Rg1, Donepezil) at various concentrations for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[8][9]
-
Collect the cell culture supernatant to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Lyse the cells to extract protein or RNA for Western blot or qRT-PCR analysis of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB, MAPK).[3][7]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression of specific proteins in cell or tissue lysates.
-
Protocol:
-
Extract total protein from cells or tissues using RIPA lysis buffer.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-p38 MAPK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Signaling Pathways and Mechanisms of Action
This compound and the compared therapeutic agents appear to exert their anti-neuroinflammatory effects through the modulation of common signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway in Neuroinflammation
The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, stimuli like LPS or Aβ oligomers can activate this pathway in microglia, leading to the production of pro-inflammatory cytokines.
Caption: this compound, Ginsenoside Rg1, and Donepezil inhibit the NF-κB pathway.
Experimental Workflow for Evaluating Anti-Neuroinflammatory Agents
The following workflow outlines a typical experimental process for screening and validating potential anti-neuroinflammatory compounds.
Caption: A typical workflow for validating anti-neuroinflammatory compounds.
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginsenoside Rg1 Ameliorates Neuroinflammation via Suppression of Connexin43 Ubiquitination to Attenuate Depression [frontiersin.org]
- 4. Effects of Red ginseng on neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg1 alleviates chronic inflammation-induced neuronal ferroptosis and cognitive impairments via regulation of AIM2 - Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin B-Induced Apoptosis: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin B, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, has garnered significant interest for its pro-apoptotic activity across a range of cancer cell lines. This guide provides a comparative analysis of the experimental data on this compound-induced apoptosis, focusing on the reproducibility of its effects and the underlying molecular mechanisms. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key signaling pathways, this guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.
Comparative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potency of a compound. The reproducibility of this compound's anti-proliferative effects can be evaluated by comparing IC50 values reported in different studies across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | MTT/Alamar Blue | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | MTT/Alamar Blue | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 16.11 ± 1.83 (Incorrectly cited as 6.11 in one part of the paper) | MTT/Alamar Blue | [1] |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | More sensitive than A549 (IC50 not specified) | CCK-8 | [2] |
| MHCC97-H | Hepatocellular Carcinoma | Not specified, but potent anti-proliferative effects at 5, 10, 20 µM | CCK-8 | [3] |
| C666-1 | Nasopharyngeal Carcinoma | Not specified, but proliferation inhibited at 5, 10, 20 µM | MTT | [4][5] |
| HK1 | Nasopharyngeal Carcinoma | Not specified, but proliferation inhibited at 5, 10, 20 µM | MTT | [4][5] |
Observations on Reproducibility:
The IC50 values for this compound in non-small cell lung cancer cell lines A549, NCI-H1299, and NCI-H460 are relatively consistent in the mid-micromolar range, suggesting a reproducible cytotoxic effect in this cancer type[1]. It is noteworthy that this compound also demonstrates efficacy in cisplatin-resistant lung cancer cells, indicating its potential to overcome chemoresistance[2]. While specific IC50 values are not provided for hepatocellular and nasopharyngeal carcinoma cell lines in the cited studies, the consistent observation of dose-dependent inhibition of cell proliferation at similar concentrations (5-20 µM) across different cancer types points towards a broadly reproducible anti-cancer activity[3][4][5].
Induction of Apoptosis: A Quantitative Comparison
The induction of apoptosis is a key mechanism of action for this compound. The percentage of apoptotic cells following treatment provides a quantitative measure of its pro-apoptotic efficacy.
| Cell Line | This compound Conc. (µM) | Apoptosis Rate (Fold Increase vs. Control) | Assay | Reference |
| MHCC97-H | 5 | 1.38 | Flow Cytometry | [3] |
| MHCC97-H | 10 | 3.00 | Flow Cytometry | [3] |
| MHCC97-H | 20 | 11.64 | Flow Cytometry | [3] |
| C666-1 & HK1 | 5, 10, 20 | Concentration-dependent increase | Flow Cytometry | [4] |
Observations on Reproducibility:
In hepatocellular carcinoma MHCC97-H cells, this compound induces a dose-dependent increase in apoptosis, with a significant, over 11-fold increase at 20 µM[3]. Similarly, in nasopharyngeal carcinoma cell lines C666-1 and HK1, a concentration-dependent induction of apoptosis was observed[4]. These findings from different research groups in distinct cancer models suggest that the ability of this compound to induce apoptosis is a reproducible phenomenon.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Sensitization to TRAIL-Induced Apoptosis through Autophagy and c-FLIP Downregulation
This compound has been shown to sensitize TRAIL-resistant lung cancer cells to apoptosis. This is achieved through the induction of autophagy and the downregulation of cellular FLICE-like inhibitory protein (c-FLIP), a key inhibitor of the extrinsic apoptosis pathway.[6][7]
References
- 1. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 6. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin B: An In Vivo Examination of its Anti-Tumor Efficacy Compared to Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Ophiopogonin B (OP-B), a natural saponin extracted from the root of Ophiopogon japonicus, has garnered significant interest for its potential anti-tumor properties. Numerous in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across various cancer cell lines. This guide provides an objective in vivo validation of this compound's anti-tumor effects, presenting a comparative analysis with established chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel—in preclinical xenograft models of lung, hepatocellular, and ovarian cancers. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the cited studies are provided.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor effects of this compound and standard chemotherapeutic agents in mouse xenograft models. It is important to note that the data for this compound and the comparative drugs are derived from separate studies. While the experimental setups are similar (e.g., use of nude mice, subcutaneous tumor implantation), variations in specific protocols, animal strains, and initial tumor volumes may exist. Therefore, this comparison should be interpreted with caution as it is not a direct head-to-head study.
Lung Cancer (A549 Cell Line Xenograft)
| Treatment | Dosage | Tumor Growth Inhibition | Study Citation |
| This compound | 75 mg/kg | Inhibition of metastasis and angiogenesis noted | [1][2] |
| This compound | 1.5 mg/kg or 3 mg/kg | Dose and time-dependent decrease in tumor volume | [3] |
| Cisplatin | 1 mg/kg | Significant tumor size reduction | [4] |
| Cisplatin | Not specified | Enhanced killing effect of irradiation | [5] |
Hepatocellular Carcinoma (HCC) Xenograft
| Treatment | Dosage | Tumor Growth Inhibition | Study Citation |
| This compound | 15 and 75 mg/kg | Significant reduction in tumor weight and volume | [6] |
| Doxorubicin | Not specified | Synergistic anti-tumor effect with flavopiridol | [7] |
| Doxorubicin | 1.2 mg/kg biweekly | Synergistic antitumor activity with aspirin | [8] |
Ovarian Cancer (SKOV3 Cell Line Xenograft)
| Treatment | Dosage | Tumor Growth Inhibition | Study Citation |
| This compound | 15 mg/kg and 75 mg/kg | 25.45% and 45.69% tumor inhibition ratio, respectively | [9] |
| Paclitaxel | 20 mg/kg once/week | Significant tumor growth inhibition | [10] |
| Paclitaxel | Not specified | Synergistic anti-tumor effect with [90Y-DOTA]776.1 | [11] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below to provide a comprehensive understanding of the experimental setups.
Xenograft Mouse Model Protocol (General)
-
Animal Model: Athymic nude mice (BALB/c-nu/nu) or other immunocompromised strains, typically 4-6 weeks old, are used. Animals are housed in a pathogen-free environment.
-
Cell Culture: Human cancer cell lines (e.g., A549, MHCC97-H, SKOV3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Cells are harvested during the exponential growth phase.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of serum-free medium or PBS, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured every few days using a caliper, calculated using the formula: Volume = (length × width²) / 2.
-
Body weight of the mice is also monitored regularly as an indicator of toxicity.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
This compound is typically administered orally (intragastrically), while conventional chemotherapeutics like cisplatin, doxorubicin, and paclitaxel are often administered via intraperitoneal or intravenous injection.
-
The control group usually receives the vehicle (e.g., saline or PBS).
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), mice are euthanized.
-
Tumors are excised, weighed, and photographed.
-
Tumor tissues may be used for further analysis, such as immunohistochemistry (for proliferation markers like Ki67 and angiogenesis markers like CD31), Western blotting, or PCR to evaluate the expression of relevant proteins and genes.
-
Visualizing the Mechanisms: Experimental Workflow and Signaling Pathways
To illustrate the experimental process and the molecular mechanisms of this compound's anti-tumor effects, the following diagrams are provided in DOT language for Graphviz.
This compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways. The diagram below illustrates the interconnected pathways that are inhibited by this compound, leading to reduced tumor growth and progression.
Conclusion
References
- 1. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin enhances doxorubicin-induced apoptosis and reduces tumor growth in human hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-tarjome.com [e-tarjome.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ophiopogonin B from Diverse Botanical Sources
This guide provides a detailed comparative analysis of Ophiopogonin B, a steroidal saponin derived from various botanical sources. This compound is a subject of significant interest in pharmacological research due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform research and development decisions.
Introduction to this compound and Its Sources
This compound is a natural steroidal saponin primarily extracted from the root tubers of plants from the Liliaceae family. The most common source is Ophiopogon japonicus (called Maidong in China), a traditional medicinal plant used extensively in East Asia.[1] Variations in geographical origin and species can lead to significant differences in the chemical composition and, consequently, the biological efficacy of the extracts.
Key sources of this compound and related compounds include:
-
Ophiopogon japonicus : This is the principal source. Geographical variations from China, such as 'Chuanmaidong' (CMD) from Sichuan province and 'Zhemaidong' (ZMD) from Zhejiang province, are recognized for their differing chemical profiles.[2][3]
-
Liriope spicata : Often used as a substitute for O. japonicus, this plant contains similar but distinct saponins.[3][4]
-
Ophiopogon intermedius and Liriope muscari : These species are also reported to contain this compound.[5][6]
This guide will focus on the comparative data available for this compound and related saponins from these different sources, examining their quantitative yields and biological activities.
Quantitative Analysis of Saponins from Different Sources
The concentration of this compound and other key steroidal saponins can vary significantly depending on the plant's origin, genotype, and cultivation conditions. These variations are critical for the standardization and quality control of herbal extracts.
Table 1: Comparison of Steroidal Saponin Content in Ophiopogon japonicus from Different Origins and Genotypes.
| Compound | Source/Genotype | Cultivation Period | Mean Content (μg/g) | Reference |
| This compound | O. japonicus (GL Genotype) | 2nd Year | 52.64 | [7] |
| O. japonicus (GL Genotype) | 3rd Year | 36.79 | [7] | |
| O. japonicus (YL Genotype) | 2nd Year | 16.33 | [7] | |
| O. japonicus (YL Genotype) | 3rd Year | 17.56 | [7] | |
| Ophiopogonin D | O. japonicus 'Chuanmaidong' (CMD) | N/A | 165.08 | [3] |
| O. japonicus 'Zhemaidong' (ZMD) | N/A | 25.28 | [3] | |
| O. japonicus (GL Genotype) | 2nd Year | 18.64 | [7] | |
| O. japonicus (GL Genotype) | 3rd Year | 41.51 | [7] | |
| O. japonicus (YL Genotype) | 2nd Year | 2.45 | [7] | |
| O. japonicus (YL Genotype) | 3rd Year | 11.29 | [7] | |
| Ophiopogonin D' | O. japonicus 'Chuanmaidong' (CMD) | N/A | 26.83 | [3] |
| O. japonicus 'Zhemaidong' (ZMD) | N/A | 8.39 | [3] | |
| Ophiopojaponin C | O. japonicus 'Chuanmaidong' (CMD) | N/A | 14.29 | [3] |
| O. japonicus 'Zhemaidong' (ZMD) | N/A | 75.93 | [3] | |
| Liriopesides B | Liriope spicata (SMD) | N/A | 293.08 | [3] |
N/A: Not Applicable or Not Specified in the source. GL: Green Leaf genotype; YL: Yellow Leaf genotype.
Comparative Biological Activity
The differences in saponin profiles between sources translate to varied biological effects. Studies comparing the anti-cancer properties of extracts from different origins provide valuable insights into their potential therapeutic applications.
Table 2: Comparative Cytotoxicity of Herbal Extracts against A2780 Human Ovarian Cancer Cells.
| Extract Source | IC₅₀ (μg/mL) | Reference |
| O. japonicus 'Chuanmaidong' (CMD) | 54.83 | [3] |
| O. japonicus 'Zhemaidong' (ZMD) | 49.91 | [3] |
| Liriope spicata (SMD) | 134.80 | [3] |
| Ophiopogonin D' (Pure Compound) | 21.36 | [3] |
| Methylophiopogonone A (Pure Compound) | 15.31 | [3] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that extracts from both Chuanmaidong (CMD) and Zhemaidong (ZMD) exhibit comparable and significant cytotoxic effects against A2780 cancer cells, and are considerably more potent than extracts from Liriope spicata (SMD).[3] This difference is likely attributable to the higher concentrations of active saponins like Ophiopogonin D' and homoisoflavonoids in O. japonicus.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.
Extraction and Quantification of Saponins
This protocol outlines the method for extracting and quantifying multiple components from Ophiopogon japonicus and Liriope spicata.
-
Sample Preparation : The dried tuberous roots are pulverized into a fine powder.
-
Extraction : An optimized ultrasonic extraction method is employed. 1.0 g of sample powder is extracted with 30 mL of 70% methanol (v/v) in an ultrasonic machine for 60 minutes.[2] This method was optimized for factors including solvent type, extraction time, and solid-liquid ratio to achieve the best extraction efficiency for key saponins and other metabolites.[2]
-
Analysis : The extracts are analyzed using Ultra-Fast Liquid Chromatography coupled with a Triple Quadrupole-Linear Ion Trap Mass Spectrometer (UFLC-QTRAP-MS/MS).[2] Alternatively, High-Performance Liquid Chromatography with a Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) is used for simultaneous determination of saponins and homoisoflavonoids.[3][4]
-
Quantification : The concentration of each compound is determined by comparing its peak area to a standard curve generated from reference compounds of known concentrations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound or herbal extracts on the metabolic activity and viability of cancer cells.
-
Cell Culture : Human cancer cell lines (e.g., A2780 ovarian cancer, MHCC97-H hepatocellular carcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[8][9]
-
Treatment : Cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of this compound or herbal extracts for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Incubation : After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan crystals.
-
Measurement : The formazan crystals are dissolved in a solubilizing agent like DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[9][10]
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the metastatic potential of cancer cells.
-
Wound Healing Assay (Migration) :
-
Cells are grown to confluence in a 6-well plate.
-
A sterile pipette tip is used to create a linear scratch ("wound") in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.
-
The wound closure is monitored and photographed at different time points (e.g., 0 and 24 hours). The rate of migration is quantified by measuring the change in the wound area.[8][11]
-
-
Transwell Invasion Assay :
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel are used.
-
Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing FBS as a chemoattractant.
-
After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Cells that have invaded through the Matrigel and membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8][11]
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is vital for its development as a therapeutic agent. It has been shown to target PTP1B, which in turn regulates the PI3K/AKT and AMPK pathways, and also to influence the Hippo signaling pathway.[8][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 10. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 12. spandidos-publications.com [spandidos-publications.com]
Ophiopogonin B: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ophiopogonin B against established anti-inflammatory agents, namely Dexamethasone and Ibuprofen. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel therapeutic agents for inflammatory diseases.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and comparator compounds is summarized below. The data is derived from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated macrophage models, a standard method for assessing inflammatory responses.
| Compound | Target | Cell Type | Concentration/IC₅₀ | Effect |
| This compound | TNF-α, IL-6 | 16HBE, HPAEpiCs, HUVECs | 0.01 µM | Significant reduction in TNF-α and IL-6 production.[1] |
| Ophiopogonin D | Cell Adhesion | HL-60 and ECV304 cells | IC₅₀: 1.38 nmol/l | Dose-dependent reduction of PMA-induced cell adhesion.[2] |
| NF-κB signaling | Colitis mouse model | Not specified | Ameliorates colitis by inhibiting epithelial NF-κB signaling.[3][4] | |
| Inflammatory Response | Diabetic nephropathy rats | Not specified | Ameliorates renal function by inhibiting the inflammatory response.[3][4] | |
| Dexamethasone | TNF-α, IL-1β, IL-6, IL-8 | Human tendon cells | Not specified | Reduced expression of interleukins.[5] |
| TNF-α | RAW264.7 macrophages, BMDMs | Not specified | Suppression of soluble TNF-α secretion.[6] | |
| IL-1β, TNF-α, MCP-1, IL-6 | THP-1 monocytes/macrophages | Not specified | Inhibition of cytokine and chemokine secretion.[7] | |
| Ibuprofen | Albumin Denaturation | Egg and Human Albumin | IC₅₀: 69.34 µg/ml and 81.50 µg/ml | Inhibition of protein denaturation.[8] |
| NF-κB binding | Macrophages | 200 µM | Partial suppression of LPS-induced NF-κB binding.[9] | |
| IL-1β, TNF-α | Human PBMC | 200 mg daily (oral) | Elevated IL-1α-induced synthesis of IL-1β and TNF-α ex vivo.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to facilitate reproducibility and further investigation.
In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol is a standard method to screen for the anti-inflammatory activity of compounds.
1. Cell Culture:
-
Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
-
Macrophages are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone, Ibuprofen) for a specified period (typically 1-2 hours).
3. Inflammatory Stimulation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Gram-negative bacteria (e.g., E. coli) at a concentration of 1 µg/mL to the cell culture medium.
-
A vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only) are included.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β):
-
The culture supernatants are collected after a specified incubation period (e.g., 6-24 hours).
-
The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
5. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage of reduction in the production of inflammatory mediators compared to the LPS-stimulated vehicle control.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are primarily attributed to its modulation of key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Caption: Canonical NF-κB signaling pathway activation by LPS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Caption: Simplified MAPK signaling cascade in inflammation.
Experimental Workflow
The general workflow for validating the anti-inflammatory effects of a compound like this compound is depicted below.
Caption: Workflow for validating anti-inflammatory compounds.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. LPS-induced inflammation cell model [bio-protocol.org]
- 3. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 4. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ophiopogonin B: A Guide to Proper Laboratory Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety and Handling for Disposal
Prior to handling Ophiopogonin B for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, treat this compound as a potentially hazardous substance due to its biological activity.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Spill Management: In the event of a spill, contain the substance to prevent it from entering drains. For solid this compound, gently sweep or vacuum the material, avoiding dust generation. For solutions, absorb with an inert material and place in a sealed container for disposal.
II. This compound Waste Segregation and Storage
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a dedicated, leak-proof container clearly labeled "Hazardous Waste: this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container.[1]
-
Label the container "Hazardous Waste: this compound" and list all solvents and their approximate concentrations.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container.
-
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[2]
III. Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Accurately identify and quantify the this compound waste. For solutions, note the solvents and concentrations.
-
Package the Waste: Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Maintain Records: Keep a detailed record of the disposed of this compound, including the quantity and date of disposal.
Important Considerations:
-
Environmental Hazard: Saponins can be toxic to aquatic organisms.[3] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.
-
Regulatory Compliance: Disposal of chemical waste is governed by local, state, and federal regulations. Always consult with your institution's EHS department to ensure full compliance.[4]
IV. Data Presentation
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 38971-41-4 | [5] |
| Molecular Formula | C₃₉H₆₂O₁₂ | [5] |
| Molecular Weight | 722.9 g/mol | [5] |
| Physical Description | Powder | [6] |
| Solubility | Generally soluble in organic solvents such as DMSO, Methanol, and Ethanol; limited solubility in water. | [1] |
| Known Hazards | Biologically active steroidal saponin. While specific toxicity data is limited, saponins as a class can be toxic to aquatic life. | [1][3] |
V. Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs for methodologies. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.
VI. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. CAS 38971-41-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Saponin analysis laboratories - Analytice [analytice.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 38971-41-4 | this compound [phytopurify.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
